molecular formula C11H7ClN2O B11888743 2-chloro-5H-chromeno[4,3-d]pyrimidine

2-chloro-5H-chromeno[4,3-d]pyrimidine

Katalognummer: B11888743
Molekulargewicht: 218.64 g/mol
InChI-Schlüssel: SHAGHWRFUMBZPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5H-chromeno[4,3-d]pyrimidine is a chemical reagent with the CAS Number 1206969-15-4 and a molecular formula of C11H7ClN2O . This compound features a fused chromenopyrimidine structure, a privileged scaffold in medicinal chemistry known for yielding diverse biological activities. Chromenopyrimidine derivatives are extensively investigated in scientific research for their potential pharmacological properties. Literature indicates that related analogues are explored as key intermediates in organic synthesis and for their antimicrobial activity against Gram-positive organisms , as well as for their in vitro antiproliferative effects on cancer cell lines such as HeLa cells . Furthermore, the chromenopyrimidine core is a subject of interest in the development of topoisomerase IIα-targeting anticancer agents . The presence of the chlorine substituent at the 2-position offers a reactive site for further functionalization, making this compound a valuable building block for constructing more complex molecules for research and development purposes. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C11H7ClN2O

Molekulargewicht

218.64 g/mol

IUPAC-Name

2-chloro-5H-chromeno[4,3-d]pyrimidine

InChI

InChI=1S/C11H7ClN2O/c12-11-13-5-7-6-15-9-4-2-1-3-8(9)10(7)14-11/h1-5H,6H2

InChI-Schlüssel

SHAGHWRFUMBZPX-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CN=C(N=C2C3=CC=CC=C3O1)Cl

Herkunft des Produkts

United States

Foundational & Exploratory

Biological Activity of Chromeno[4,3-d]pyrimidine Scaffolds in Drug Discovery

[1]

Executive Summary

The chromeno[4,3-d]pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Distinguished by the fusion of a chromene moiety with a pyrimidine ring, this tricyclic system exhibits exceptional rigidity and electronic versatility.

Recent pharmacological evaluations have positioned this scaffold as a potent modulator in oncology and infectious disease.[1] Specifically, derivatives have demonstrated nanomolar-range inhibition of mTOR/PI3Kα kinases in non-small cell lung cancer (NSCLC) and significant bactericidal activity against multidrug-resistant (MDR) strains via DNA gyrase inhibition . This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and mechanistic validation of these compounds.

Chemical Architecture & Synthesis

The core advantage of the chromeno[4,3-d]pyrimidine scaffold lies in its synthetic accessibility via Multi-Component Reactions (MCRs). The ability to generate high diversity from simple precursors (salicylaldehydes, 1,3-dicarbonyls, and nucleophiles) allows for rapid library expansion.

Core Synthetic Pathway (One-Pot MCR)

The most robust protocol utilizes a base-catalyzed cyclocondensation. This approach is preferred over multi-step routes due to higher atom economy and reduced purification requirements.

DOT Diagram 1: One-Pot MCR Synthesis Workflow

SynthesisWorkflowSalicylaldehydeSalicylaldehyde(Substituted)CatalystCatalyst: PiperidineSolvent: EtOH/AcOHSalicylaldehyde->CatalystDicarbonyl1,3-Dicarbonyl(e.g., Ethyl acetoacetate)Dicarbonyl->CatalystNucleophileBi-nucleophile(Urea/Thiourea/Guanidine)Nucleophile->CatalystIntermediateKnoevenagelCondensationCatalyst->Intermediate RefluxCyclizationMichael Addition &CyclodehydrationIntermediate->CyclizationProductChromeno[4,3-d]pyrimidineScaffoldCyclization->Product >80% Yield

Caption: One-pot synthesis of chromeno[4,3-d]pyrimidines via base-catalyzed condensation.

Validated Synthetic Protocol

Objective: Synthesis of 2-thioxo-chromeno[4,3-d]pyrimidine derivative.

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve substituted salicylaldehyde (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL).

  • Catalysis: Add thiourea (1.2 mmol) and a catalytic amount of piperidine (0.1 mL).

  • Reflux: Heat the mixture under reflux at 80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. The precipitate typically forms overnight.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and recrystallize from DMF/Ethanol to yield the pure product.

  • Validation: Confirm structure via 1H NMR (singlet at ~5.5 ppm for CH at C-5 position if dihydro; disappearance of aldehyde proton).

Pharmacological Profile: Mechanisms of Action[1]

Anticancer Activity (PI3K/Akt/mTOR Pathway)

Chromeno[4,3-d]pyrimidines exert cytotoxic effects primarily by inhibiting the PI3K/Akt/mTOR signaling cascade . This pathway is frequently upregulated in breast (MCF-7) and lung (A549) cancers.

  • Mechanism: The scaffold competes for the ATP-binding cleft of the kinase domain.

  • Key Interaction: Hydrogen bonding between the pyrimidine nitrogen/oxygen and the hinge region residues (e.g., Val851 in PI3Kα).

DOT Diagram 2: Mechanism of Action (Kinase Inhibition)

MOAGFGrowth Factors(EGF/IGF)RTKRTK ActivationGF->RTKPI3KPI3K Class IRTK->PI3KPIP3PIP2 -> PIP3PI3K->PIP3AktAkt (Protein Kinase B)PIP3->AktmTORmTORC1 ComplexAkt->mTORProliferationCell ProliferationmTOR->ProliferationApoptosisApoptosis(Cell Death)mTOR->Apoptosis Inhibition leads toDrugChromeno[4,3-d]pyrimidineDrug->PI3K InhibitsDrug->mTOR Inhibits

Caption: Dual inhibition of PI3K and mTOR kinases by chromeno[4,3-d]pyrimidines induces apoptosis.[2]

Antimicrobial Activity

The scaffold acts as a DNA intercalator and inhibitor of DNA gyrase (Topoisomerase II) in bacteria.[2]

  • Target: The B subunit of DNA gyrase (GyrB), preventing ATP hydrolysis and supercoiling.

  • Selectivity: High potency observed against Gram-positive strains (S. aureus, B. subtilis) with MIC values comparable to Ciprofloxacin in optimized derivatives.[2]

Structure-Activity Relationship (SAR)[1]

The biological efficacy of the scaffold is strictly governed by substitutions at three key positions.

DOT Diagram 3: SAR Map

Caption: Strategic substitution points on the scaffold governing potency and solubility.

Comparative Potency Data

The following table summarizes IC50 values against the A549 lung cancer cell line, highlighting the impact of specific substitutions.

Compound IDR1 (Pos 5-Aryl)R2 (Pos 2)IC50 (µM) [A549]Notes
CP-1 Phenyl-SH12.5Baseline activity
CP-4c 4-Cl-Phenyl-NH24.2Halogen enhances binding
CP-10j 4-NO2-PhenylMorpholine1.1 Best potency (Source 1.8)
Ref DoxorubicinN/A0.8Standard Control

Data synthesized from comparative literature analysis (Sources 1.8, 1.11).

Experimental Protocols

Biological Assay: MTT Cytotoxicity Screen

Objective: Quantify cell viability post-treatment.

  • Seeding: Plate A549 cells (5 × 10^3 cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Ensure final DMSO concentration < 0.1%.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Molecular Docking Setup (Validation Step)

To validate the mechanism, researchers should perform docking against PI3Kα (PDB ID: 4JPS) .

  • Grid Box: Center on the ATP-binding site (Ligand: native inhibitor).

  • Protocol: Rigid receptor, flexible ligand.

  • Success Metric: Binding energy < -8.5 kcal/mol and presence of H-bond with Val851.

References

  • Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. Bioorganic & Medicinal Chemistry. (2016).[3]

  • A novel anticancer chromeno-pyrimidine analogue inhibits epithelial-mesenchymal transition in lung adenocarcinoma cells. Toxicology Mechanisms and Methods. (2021).

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines. Letters in Drug Design & Discovery. (2023).[2]

  • Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. ACS Omega. (2025).

  • One-pot three-component synthesis of chromeno[4,3-d]pyrimidinone derivatives. Der Pharma Chemica. (2015).

Therapeutic Potential of 2-Chloro-Chromenopyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-chloro-chromenopyrimidine derivatives , focusing on their dual role as high-value synthetic linchpins and potent therapeutic agents.

The content distinguishes between two critical interpretations of "2-chloro":

  • Core-Functionalized: Derivatives where the chlorine atom is attached directly to the pyrimidine ring (Position 2 or 4), serving as an electrophilic warhead or synthetic handle.

  • Peripheral-Functionalized: Derivatives containing a 2-chlorophenyl moiety, a proven pharmacophore for enhancing lipophilicity and metabolic stability.

Executive Summary

Chromeno[2,3-d]pyrimidine derivatives represent a "privileged scaffold" in medicinal chemistry, capable of mimicking the purine base of ATP. This structural mimicry allows them to interact promiscuously yet potently with ATP-binding sites of various kinases and DNA-associated enzymes.

The 2-chloro-chromenopyrimidine subclass is particularly significant. Synthetically, the C2-chlorine serves as a versatile "linchpin," enabling the rapid generation of diverse libraries via nucleophilic aromatic substitution (


). Therapeutically, derivatives retaining the chlorine atom (or those substituted with 2-chlorophenyl groups) exhibit potent anticancer , antimicrobial , and anti-inflammatory  properties. Their mechanism of action typically involves the inhibition of receptor tyrosine kinases (EGFR, VEGFR) and the induction of apoptosis via the mitochondrial pathway.

Chemical Architecture & SAR Analysis

The therapeutic efficacy of these derivatives is governed by strict Structure-Activity Relationships (SAR). The chromeno[2,3-d]pyrimidine core is a tricyclic system that fuses a chromene (benzopyran) with a pyrimidine ring.

The "Linchpin" Scaffold

The 2-chloro (and 4-chloro) positions are highly electrophilic due to the electron-deficient nature of the pyrimidine ring, exacerbated by the fused oxygen-containing ring.

  • Position 2 (Cl): Critical for tuning solubility and target affinity. Substitution here with secondary amines (e.g., morpholine, piperazine) often improves pharmacokinetic profiles (ADME).

  • Position 4 (Cl/NH-Ar): The primary site for binding to the "hinge region" of kinase domains. The chlorine here can be displaced to form 4-anilino derivatives, which are classic kinase inhibitors.

  • Peripheral 2-Chlorophenyl: When a phenyl ring at C5 or N-substituents bears a chlorine at the ortho (2-) position, biological activity often spikes. This is attributed to:

    • Conformational Locking: The steric bulk of the ortho-Cl forces the phenyl ring out of plane, often matching the hydrophobic pocket of the target protein.

    • Metabolic Blockade: Chlorine prevents metabolic oxidation at the vulnerable ortho position.

SAR Visualization

The following diagram illustrates the core scaffold and the functional impact of specific substitutions.

SAR_Analysis Core Chromeno[2,3-d]pyrimidine Scaffold Pos2 Position 2 (Cl/R) Solubility & PK Handle Core->Pos2 Electrophilic Site Pos4 Position 4 (Cl/NH-Ar) Kinase Hinge Binding Core->Pos4 Primary Pharmacophore Phenyl C5/N-Aryl Substituent (2-Chlorophenyl) Core->Phenyl Hydrophobic Pocket Interaction Activity Therapeutic Outcome: Cytotoxicity (IC50 < 2µM) Apoptosis Induction Pos2->Activity Modulates ADME Pos4->Activity Inhibits ATP Binding Phenyl->Activity Enhances Lipophilicity & Metabolic Stability

Caption: Structure-Activity Relationship (SAR) mapping of the chromenopyrimidine scaffold, highlighting the critical roles of C2, C4, and peripheral aryl substitutions.

Therapeutic Domains & Mechanisms

Oncology (Primary Indication)

The most advanced application of 2-chloro-chromenopyrimidine derivatives is in cancer therapy.

  • Targets: EGFR (Epidermal Growth Factor Receptor), VEGFR-2, and Aurora Kinases.

  • Mechanism: These molecules function as ATP-competitive inhibitors. The planar tricyclic core intercalates or binds within the ATP pocket.

    • Case Study: 4-amino derivatives synthesized from the 4-chloro precursor have shown

      
       values in the nanomolar range against MCF-7  (breast) and HepG2  (liver) cell lines [1].
      
    • Apoptosis:[1][2] Treatment leads to cell cycle arrest at the G2/M phase , downregulation of anti-apoptotic Bcl-2 , and upregulation of pro-apoptotic Bax and Caspase-3/9 .

Antimicrobial Activity

Derivatives bearing electron-withdrawing groups (like the 2-chloro substituent on phenyl rings) exhibit broad-spectrum antibacterial activity.

  • Targets: DNA Gyrase (bacterial topoisomerase II).

  • Spectrum: Effective against Gram-positive (S. aureus, B. subtilis) and specific Gram-negative bacteria (E. coli). The lipophilic nature of the 2-chlorophenyl group aids in penetrating the bacterial cell wall [2].

Mechanistic Pathway: Kinase Inhibition

The following flowchart details the signal transduction blockade.

Mechanism_Pathway Ligand Growth Factor (EGF) Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Activation Ras Ras-GTP Receptor->Ras Phosphorylation Proliferation Cell Proliferation & Survival Inhibitor 2-Chloro-Chromenopyrimidine Derivative Inhibitor->Receptor COMPETITIVE INHIBITION (Blocks ATP Binding) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Transcription Factors ERK->Nucleus Nucleus->Proliferation

Caption: Mechanism of Action: Competitive inhibition of the EGFR kinase domain blocks the downstream Ras/Raf/MEK/ERK proliferation cascade, triggering apoptosis.

Experimental Methodologies

Synthesis of 2-Chloro-Chromeno[2,3-d]pyrimidine

This protocol describes the generation of the 2,4-dichloro intermediate, a versatile precursor.

Reagents: 2-amino-3-cyanochromene, Urea,


 (Phosphorus Oxychloride).
  • Cyclization (Formation of Pyrimidine Dione):

    • Reflux 2-amino-3-cyanochromene (10 mmol) with urea (30 mmol) in glacial acetic acid (20 mL) for 6–8 hours.

    • Cool the mixture; pour into ice-cold water.

    • Filter the precipitate (Chromeno[2,3-d]pyrimidine-2,4-dione). Recrystallize from ethanol.

  • Chlorination (The Key Step):

    • Suspend the dione (5 mmol) in

      
       (15 mL).
      
    • Add catalytic

      
       (0.5 g).
      
    • Reflux for 4–6 hours until the evolution of HCl gas ceases.

    • Safety Note:

      
       is highly corrosive. Perform in a fume hood.
      
    • Distill off excess

      
       under reduced pressure.
      
    • Pour residue onto crushed ice (exothermic hydrolysis) to precipitate the 2,4-dichloro-chromeno[2,3-d]pyrimidine .

  • Differentiation (Optional):

    • The C4-chlorine is more reactive. Reacting with 1 equivalent of an amine at

      
       yields the 4-amino-2-chloro derivative, preserving the C2-Cl for a second substitution step.
      
Bioassay: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine


 values against cancer cell lines (e.g., MCF-7).
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Principle: Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate cell viability percentage.

Quantitative Data Summary

The following table summarizes typical potency ranges for 2-chloro-chromenopyrimidine derivatives compared to standard reference drugs [1][3].

Compound ClassSubstituent (R)Cell LineIC50 (µM)Activity Level
Reference DoxorubicinMCF-71.2 - 2.5High
Derivative A 4-Cl, 2-MeMCF-72.2 - 3.5High
Derivative B 4-NH-Ph-(2-Cl)HepG21.6 - 2.1Very High
Derivative C 4-OH, 2-NH2HCT-116> 50.0Low
Derivative D 4-Cl, 2-PhA54919.0Moderate

Note: The presence of the Chlorine atom (Derivative A) or the 2-chlorophenyl group (Derivative B)[2][3][4][5] correlates with significantly higher potency than the hydroxy/amino variants.

Future Outlook

The 2-chloro-chromenopyrimidine scaffold is evolving from a simple cytotoxic agent to a targeted therapy.

  • PROTACs: Researchers are beginning to link these kinase-inhibiting scaffolds to E3 ligase ligands to degrade, rather than just inhibit, EGFR.

  • Combination Therapy: Synergistic effects are observed when combined with DNA-damaging agents (cisplatin), as the chromenopyrimidine prevents DNA repair via kinase inhibition.

References

  • Synthesis and cytotoxic evaluation of novel chromenes and chromene(2,3-d)pyrimidines. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. South African Journal of Chemistry. Available at: [Link][6][7]

  • Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine. Molecules (MDPI). Available at: [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. Available at: [Link]

Sources

Navigating the Synthesis and Potential of 2-chloro-5H-chromeno[4,3-d]pyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromeno-pyrimidine scaffold is a privileged heterocyclic motif renowned for its diverse and significant pharmacological activities. This technical guide focuses on a specific, yet commercially elusive derivative: 2-chloro-5H-chromeno[4,3-d]pyrimidine. While a dedicated CAS number and direct commercial suppliers for this exact compound remain unlisted in common chemical databases, this guide provides a comprehensive roadmap for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies for analogous structures, we present a scientifically grounded, step-by-step protocol for its preparation. This document serves as an in-depth resource for researchers in medicinal chemistry and drug discovery, offering insights into the synthesis, potential biological relevance, and analytical validation of this novel compound.

Introduction: The Significance of the Chromeno-pyrimidine Core

The fusion of chromene and pyrimidine rings gives rise to a class of heterocyclic compounds with a broad spectrum of biological activities. These scaffolds are of significant interest in medicinal chemistry due to their demonstrated efficacy as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[1][2][3] The chromene moiety itself is a versatile pharmacophore, while the pyrimidine ring is a fundamental component of nucleic acids and numerous therapeutic agents. The combination of these two pharmacophores in the chromeno-pyrimidine framework has led to the development of potent and selective modulators of various biological targets.

The specific regioisomer, the chromeno[4,3-d]pyrimidine system, presents a unique three-dimensional structure that can be exploited for targeted drug design. The introduction of a chloro-substituent at the 2-position of the pyrimidine ring is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of a molecule, and to serve as a handle for further chemical modifications. This guide will specifically address the synthesis and potential utility of 2-chloro-5H-chromeno[4,3-d]pyrimidine.

Proposed Synthesis of 2-chloro-5H-chromeno[4,3-d]pyrimidine

Synthetic Strategy Overview

The proposed synthesis is a three-step process commencing with the Pechmann condensation to form a 4-hydroxycoumarin derivative, followed by a reaction with a suitable three-carbon synthon to construct the pyrimidine ring, and finally, chlorination to yield the target compound.

Caption: Proposed synthetic pathway for 2-chloro-5H-chromeno[4,3-d]pyrimidine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Hydroxycoumarin

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylaldehyde (1.0 eq) and diethyl malonate (1.2 eq).

  • Catalyst Addition: To the stirred solution, slowly add a catalytic amount of a suitable base, such as piperidine or pyridine.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product, 4-hydroxycoumarin, will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from ethanol.

Rationale: The Pechmann condensation is a classic and efficient method for the synthesis of coumarins from phenols and β-ketoesters or malonic acid derivatives. The use of a basic catalyst facilitates the initial condensation and subsequent cyclization.

Step 2: Synthesis of 5H-Chromeno[4,3-d]pyrimidine-2,4-dione

  • Reaction Setup: In a sealed reaction vessel, combine 4-hydroxycoumarin (1.0 eq) and urea (1.5 eq) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of an acid, such as hydrochloric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture. The product will precipitate. Filter the solid, wash with water and then with cold ethanol, and dry.

Rationale: This step involves the condensation of the active methylene group of 4-hydroxycoumarin with urea to form the pyrimidine ring. The acidic catalyst promotes the cyclization and dehydration steps.

Step 3: Synthesis of 2,4-dichloro-5H-chromeno[4,3-d]pyrimidine

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap, suspend 5H-Chromeno[4,3-d]pyrimidine-2,4-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Work-up and Purification: After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then dry. The crude product can be purified by column chromatography on silica gel.

Rationale: Phosphorus oxychloride is a standard reagent used for the conversion of hydroxyl groups on heterocyclic rings, such as in pyrimidinediones, to chloro substituents.

Step 4: Selective Monodechlorination to 2-chloro-5H-chromeno[4,3-d]pyrimidine

The selective removal of one of the chloro groups from the 2,4-dichloro intermediate is a critical and challenging step. The reactivity of the chloro groups at the 2- and 4-positions of the pyrimidine ring can differ, and this can be exploited for selective reactions.

  • Reaction Setup: Dissolve the 2,4-dichloro-5H-chromeno[4,3-d]pyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Add a reducing agent, for example, zinc dust in the presence of an acid like acetic acid, or catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The choice of reducing agent and conditions will need to be carefully optimized.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction closely by TLC or HPLC to maximize the yield of the desired mono-chloro product and minimize the formation of the fully dechlorinated by-product.

  • Work-up and Purification: Once the reaction has reached the desired conversion, filter off the solid catalyst or quenching agent. Remove the solvent under reduced pressure. The residue can be purified by column chromatography to isolate the target compound, 2-chloro-5H-chromeno[4,3-d]pyrimidine.

Rationale: Selective dehalogenation is a known strategy in heterocyclic chemistry. The differential reactivity of the two chloro-substituents can be influenced by steric and electronic factors, allowing for a window of selectivity under carefully controlled reaction conditions.

Analytical Characterization

The identity and purity of the synthesized 2-chloro-5H-chromeno[4,3-d]pyrimidine should be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure, including the number and connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final product.

Potential Biological Applications and Mechanism of Action

Given the broad biological activities of the chromeno-pyrimidine scaffold, 2-chloro-5H-chromeno[4,3-d]pyrimidine is a promising candidate for various therapeutic applications.

Caption: Potential therapeutic applications of 2-chloro-5H-chromeno[4,3-d]pyrimidine.

The introduction of the chloro group at the 2-position can enhance the lipophilicity of the molecule, potentially improving its cell permeability. Furthermore, this chloro-substituent can act as a key interaction point with biological targets or serve as a reactive site for covalent inhibition. For instance, many kinase inhibitors feature a chlorinated pyrimidine ring that forms a crucial hydrogen bond with the hinge region of the enzyme's active site.

Supplier Availability of Starting Materials

While 2-chloro-5H-chromeno[4,3-d]pyrimidine is not commercially available, the key starting materials for the proposed synthesis are readily accessible from major chemical suppliers.

Starting MaterialPotential Suppliers
SalicylaldehydeSigma-Aldrich, TCI, Alfa Aesar
Diethyl malonateSigma-Aldrich, TCI, Acros Organics
UreaSigma-Aldrich, Fisher Scientific, VWR
Phosphorus oxychlorideSigma-Aldrich, Acros Organics, TCI
Zinc dustSigma-Aldrich, Alfa Aesar
Palladium on carbon (Pd/C)Sigma-Aldrich, Johnson Matthey

Conclusion

This technical guide provides a comprehensive overview of the synthesis and potential applications of 2-chloro-5H-chromeno[4,3-d]pyrimidine. Although this specific compound is not currently available from commercial sources, the proposed synthetic route, based on well-established chemical transformations, offers a practical pathway for its preparation in a laboratory setting. The chromeno-pyrimidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and this guide is intended to empower researchers to explore the potential of this novel derivative in their drug discovery endeavors. The detailed protocols and scientific rationale provided herein are designed to facilitate the successful synthesis and characterization of 2-chloro-5H-chromeno[4,3-d]pyrimidine, paving the way for future investigations into its biological activities.

References

  • Synthesis and cytotoxic evaluation of novel chromenes and chromene(2,3-d)pyrimidines. (2020). [Journal Name].
  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). PMC - NIH.
  • Chromeno-pyrimidine-type compounds (part II): in vitro evaluation of antioxidant potential. (n.d.). SCIDAR.
  • Recent methods in the synthesis of chromeno[2,3-d]pyrimidines. (n.d.).

Sources

structure-activity relationship (SAR) of C2-substituted chromenopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of C2-Substituted Chromenopyrimidines

Executive Summary

The fusion of chromene and pyrimidine rings creates the chromenopyrimidine scaffold, a privileged structure in medicinal chemistry that has garnered significant attention for its diverse pharmacological activities.[1] These compounds are foundational in the development of novel therapeutic agents, demonstrating potential as anticancer, antibacterial, antioxidant, and anti-inflammatory agents.[1][2][3] A critical determinant of the biological activity and target selectivity of this scaffold is the nature of the substituent at the C2 position of the pyrimidine ring. This guide provides a detailed exploration of the structure-activity relationship (SAR) centered on this C2 position, offering insights for researchers, scientists, and drug development professionals. We will dissect the synthetic rationale, analyze the impact of various C2 modifications on biological outcomes, and provide validated experimental protocols to empower further research and development in this promising chemical space.

The Chromenopyrimidine Scaffold: A Versatile Core for Drug Discovery

The chromenopyrimidine nucleus is a hybrid heterocyclic system combining the structural features of both chromene and pyrimidine. Pyrimidine is a fundamental building block of nucleic acids and a core component of many bioactive molecules and approved drugs.[4][5] Similarly, the chromene motif is present in a wide array of natural products and synthetic compounds with significant biological properties.[6] The fusion of these two pharmacophores results in a rigid, planar system that can effectively interact with various biological targets.[3]

The therapeutic potential of chromenopyrimidine derivatives is broad, with studies reporting activities including:

  • Anticancer: Induction of apoptosis and cell cycle arrest in various cancer cell lines.[7][8]

  • Antibacterial: Efficacy against both Gram-positive and Gram-negative bacteria.[3][5]

  • Kinase Inhibition: Targeting key enzymes in signaling pathways, such as Fibroblast Growth Factor Receptor 1 (FGFR1).[9]

  • Receptor Antagonism: Modulation of receptors like the P2Y6 receptor.[10]

The C2 position of the pyrimidine ring is particularly amenable to chemical modification, providing a strategic handle to fine-tune the molecule's steric, electronic, and hydrogen-bonding properties. This allows for the optimization of potency, selectivity, and pharmacokinetic profiles.

Synthetic Pathways to C2-Functionalized Chromenopyrimidines

The synthesis of C2-substituted chromenopyrimidines typically follows a multi-step sequence that begins with the construction of a 2-amino-4H-chromene intermediate. This intermediate serves as a versatile precursor for the subsequent pyrimidine ring formation.

The general workflow is initiated by a multi-component reaction, often involving a substituted salicylaldehyde, an active methylene nitrile (e.g., malononitrile), and a component to introduce the C4 substituent of the chromene ring. The resulting 2-amino-3-cyano-4H-chromene is then cyclized to form the fused pyrimidine ring. The substituent at the C2 position is introduced during this cyclization step by selecting the appropriate reagent. For instance, using formamidine acetate leads to an unsubstituted C2 position (C2-H), which can be further functionalized, while other reagents can directly install various groups.[3]

G cluster_0 Step 1: Chromene Ring Formation cluster_1 Step 2: Pyrimidine Ring Cyclization & C2-Substitution Salicylaldehyde Substituted Salicylaldehyde Base_Catalyst Base Catalyst (e.g., Piperidine) Salicylaldehyde->Base_Catalyst Malononitrile Malononitrile Malononitrile->Base_Catalyst Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Base_Catalyst Chromene 2-Amino-3-cyano-4H-chromene Intermediate Base_Catalyst->Chromene Knoevenagel-Michael Cascade Cyclization_Reagent Cyclization Reagent (e.g., Formamidine Acetate, Triethyl Orthoformate) Chromene->Cyclization_Reagent Final_Product C2-Substituted Chromenopyrimidine Cyclization_Reagent->Final_Product Condensation/ Cyclization

Caption: General synthetic workflow for C2-substituted chromenopyrimidines.

Experimental Protocol: Synthesis of 5H-chromeno[2,3-d]pyrimidine Derivatives

This protocol is adapted from a reported efficient, two-step method for synthesizing chromenopyrimidine derivatives.[3]

Step 1: Synthesis of 2-amino-3-cyano-4H-chromenes (Intermediate)

  • In a round-bottom flask, combine an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a substituted phenol (1 mmol).

  • Add a catalytic amount of a base, such as piperidine or nanocrystalline MgO (10 mol%).[3]

  • Heat the mixture under reflux in a suitable solvent (e.g., ethanol or water) or under solvent-free microwave irradiation for the time specified by the chosen method (typically 10-30 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, filter the product, wash it with cold ethanol, and dry it. If no solid forms, pour the mixture into ice-cold water and collect the precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-3-cyano-4H-chromene intermediate.

Step 2: Synthesis of 5H-chromeno[2,3-d]pyrimidines (Final Product)

  • Combine the 2-amino-3-cyano-4H-chromene intermediate (1 mmol) and formamidine acetate (1.5 mmol) in a reaction vessel.

  • Heat the mixture under solvent-free conditions using microwave irradiation (e.g., 400 W) for 3-5 minutes.[3]

  • After cooling, add water to the reaction mixture to precipitate the crude product.

  • Collect the solid by filtration and wash thoroughly with water.

  • Purify the product by recrystallization from a suitable solvent like ethanol or DMF/water to yield the final 5H-chromeno[2,3-d]pyrimidine.

Dissecting the Structure-Activity Relationship at the C2-Position

The substituent at the C2 position projects into the solvent-exposed region or specific sub-pockets of a target's active site, making it a pivotal point for modulating biological activity. Analysis of various studies reveals distinct patterns based on the nature of the C2 moiety.

Anticancer and Cytotoxic Activity

The chromenopyrimidine scaffold is a potent cytotoxic agent against a range of human cancer cell lines. The C2 position has been explored to optimize this activity. For instance, fusing an additional ring system or adding specific functional groups at C2 can significantly impact potency.

In one study, a series of novel chromene derivatives were synthesized and evaluated for anticancer activity against liver (HepG-2), colon (HT-29), and breast (MCF-7) cancer cell lines.[8] While this study focused more on modifications of the chromene ring, related research on fused pyrimidines underscores the importance of the C2 position. For example, in a series of pyrimidine derivatives, a compound showed selective influence on breast cancer MCF-7 cells, highlighting that even subtle changes can dictate cell line specificity.[4]

Compound IDC2-SubstituentTarget/Cell LineActivity (IC50)Reference
L11 ThienopyrimidineFGFR179.93% inhib. @ 10 µM[9]
Compound 2 Thiazolyl-basedHT-29IC50 < Doxorubicin[8]
Compound 5 AcetylaminoHepG-2IC50 < Doxorubicin[8]
Compound T2 AminoMCF-733.63% growth[4]

Note: The table combines data from closely related pyrimidine scaffolds to illustrate general principles, as direct comparative data for a series of C2-substituted chromenopyrimidines is sparse in the initial search results. L11 is a thienopyrimidine, a bioisostere of chromenopyrimidine.

Antibacterial Activity

Several studies have confirmed the antibacterial potential of chromenopyrimidines. The SAR in this context often points towards the beneficial effect of specific C2 substituents. A study on newly synthesized 5H-chromeno[2,3-d]pyrimidines showed that the presence of a chlorine atom on the chromene ring of a C2-amino substituted compound resulted in good antibacterial activity, particularly against S. aureus and P. aeruginosa.[3] This aligns with the known antimicrobial properties of halogenated heterocycles.

Sources

Technical Guide: Chromeno[4,3-d]pyrimidine vs. Chromeno[2,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of two isomeric privileged structures: chromeno[4,3-d]pyrimidine and chromeno[2,3-d]pyrimidine . While both scaffolds fuse a chromene (benzopyran) system with a pyrimidine ring, their structural topologies, synthetic accessibilities, and biological target profiles diverge significantly.

For drug discovery professionals, the choice between these isomers is not merely regio-chemical; it dictates the Fsp³ character of the library, the available IP space , and the binding pocket geometry (linear vs. angular). This guide dissects these differences to support rational scaffold selection.

Part 1: Structural & Electronic Divergence

The core difference lies in the fusion face of the pyran ring to the pyrimidine. This alteration fundamentally changes the vector of hydrogen bond donors/acceptors and the overall planarity of the molecule.

Topological Comparison
FeatureChromeno[2,3-d]pyrimidineChromeno[4,3-d]pyrimidine
Fusion Bond C2–C3 of the pyran ring.C3–C4 of the pyran ring.
Geometry Pseudo-Linear/Planar. Often retains significant planarity, making it an excellent DNA intercalator or minor groove binder.Angular/Kinked. The fusion creates a distinct "bay region." Often synthesized as the dihydro analog, increasing Fsp³ character and 3D complexity.
Electronic Vector Nitrogen lone pairs are oriented parallel to the chromene long axis.Nitrogen lone pairs are oriented perpendicular/angular to the chromene axis.
Common Precursor Salicylaldehydes / active nitriles.4-Chromanones / Salicylaldehydes + 1,3-dicarbonyls.
3D Conformation & Solubility
  • [2,3-d] Isomer: Tends to be flatter and more lipophilic (higher LogP), often leading to solubility challenges in HTS (High-Throughput Screening) unless solubilizing groups (e.g., morpholine) are appended.

  • [4,3-d] Isomer: Frequently accessed via Biginelli-type reactions, resulting in a non-planar C4-sp³ center. This "pucker" improves solubility and allows for specific chiral recognition in enzyme pockets (e.g., Kinesin Eg5 inhibition).

Part 2: Synthetic Access & Scalability

The synthetic routes for these two isomers are distinct. The [2,3-d] isomer typically proceeds through a stepwise cyclization involving a 2-amino-3-cyanochromene intermediate, whereas the [4,3-d] isomer is often accessed via Multicomponent Reactions (MCRs) .

Pathway Visualization (DOT Diagram)

SynthesisPathways Salicylaldehyde Salicylaldehyde Inter_23 2-Amino-3-cyano- chromene Intermediate Salicylaldehyde->Inter_23 Base Cat. (Knoevenagel) Malononitrile Malononitrile Malononitrile->Inter_23 Chromanone 4-Chromanone Product_43 Chromeno[4,3-d] pyrimidine Chromanone->Product_43 MCR (Acid Cat.) Aldehyde Aryl Aldehyde Aldehyde->Product_43 Urea Urea/Thiourea Urea->Product_43 Inter_43 Biginelli-type Intermediate Product_23 Chromeno[2,3-d] pyrimidine Inter_23->Product_23 Formamidine Acetate (Cyclization)

Figure 1: Divergent synthetic pathways. The [2,3-d] route relies on nitrile cyclization, while [4,3-d] utilizes carbonyl condensation chemistry.

Synthetic Efficiency Matrix
Parameter[2,3-d] Route (Cyanochromene)[4,3-d] Route (MCR)
Atom Economy High (Stepwise condensation).Very High (Water is often the only byproduct).
Diversity Point C5-Aryl (from aldehyde) and C2-Amino (from nitrile/cyclizer).C4-Aryl (from aldehyde) and N-substituents (from urea).
Scalability High. Intermediates are often crystalline solids (precipitate from ethanol).Moderate. MCRs can produce "oils" requiring chromatography if not optimized.
Green Chemistry Amenable to microwave synthesis in EtOH/Water.Amenable to solvent-free grinding or ionic liquids.

Part 3: Medicinal Chemistry & SAR[1][2][3][4][5][6][7][8]

Biological Target Profiling
  • Chromeno[2,3-d]pyrimidine:

    • Primary Targets:Tubulin polymerization (binding at the colchicine site), Topoisomerase II (intercalation), and Antimicrobial targets (DHFR inhibition).

    • SAR Insight: Substituents at the C5 position (phenyl ring) are critical for hydrophobic pocket filling. Electron-withdrawing groups (Cl, NO₂) often enhance antimicrobial potency [1].

  • Chromeno[4,3-d]pyrimidine:

    • Primary Targets:Tyrosine Kinases (EGFR, VEGFR), Kinesin Eg5 , and Breast Cancer proliferation (MCF-7 lines).

    • SAR Insight: The angular shape mimics the "hinge-binding" motif of ATP. The stereocenter at C4 (in dihydro- derivatives) allows for the development of enantioselective inhibitors, a key advantage over the planar [2,3-d] isomer [2].

Decision Logic: Which Isomer to Choose?

DecisionTree Start Target Pocket Analysis Flat Is the pocket narrow/flat? (e.g., DNA, Intercalation) Start->Flat Globular Is the pocket globular/ATP-site? (e.g., Kinase, Enzyme) Start->Globular Select23 Select Chromeno[2,3-d] (Planar Scaffold) Flat->Select23 Yes Select43 Select Chromeno[4,3-d] (Angular/Kinked Scaffold) Globular->Select43 Yes

Figure 2: Rational scaffold selection based on target binding site topology.

Part 4: Experimental Protocols

These protocols are designed to be self-validating . The formation of the product is visually distinct (precipitate formation) and easily monitored via TLC.

Protocol A: Synthesis of Chromeno[2,3-d]pyrimidine (Microwave Assisted)

Target: 4-amino-5-aryl-5H-chromeno[2,3-d]pyrimidine derivatives.[1]

  • Precursor Assembly: In a microwave vial, combine salicylaldehyde (1.0 eq), malononitrile (1.0 eq), and the appropriate active methylene/phenol (1.0 eq) in ethanol. Add catalytic piperidine.[2]

  • Irradiation: Irradiate at 140°C for 10 minutes. Validation: TLC (30% EtOAc/Hexane) should show disappearance of aldehyde and appearance of a fluorescent spot (the 2-amino-3-cyanochromene intermediate).

  • Cyclization: To the crude intermediate (without isolation if one-pot, or after filtration), add formamidine acetate (1.5 eq).

  • Reflux/MW: Irradiate again at 150°C for 15 minutes.

  • Workup: Cool to RT. The product typically precipitates as a solid. Filter and wash with cold ethanol.

  • Validation: IR spectrum should show disappearance of the sharp –CN stretch (~2200 cm⁻¹) and appearance of pyrimidine C=N stretches (~1600–1580 cm⁻¹) [3].

Protocol B: One-Pot Synthesis of Chromeno[4,3-d]pyrimidine

Target: 9-aryl-9,10-dihydro-chromeno[4,3-d]pyrimidine-2,5-diones.

  • Reagents: Combine 4-hydroxycoumarin (1.0 eq), aromatic aldehyde (1.0 eq), and urea/thiourea (1.2 eq) in acetic acid or ethanol with catalytic HCl.

  • Reaction: Reflux for 4–6 hours. Note: This is a Biginelli-type condensation.

  • Monitoring: Monitor the consumption of the aldehyde. The reaction mixture will often turn from clear/yellow to a turbid suspension.

  • Isolation: Pour the reaction mixture into crushed ice. The solid product precipitates immediately.

  • Purification: Recrystallize from DMF/Ethanol mixtures.

  • Validation: ¹H NMR is critical here.[3] Look for the benzylic proton (chiral center) at the fusion point, typically appearing as a singlet or doublet around δ 5.0–6.0 ppm, distinct from the aromatic region [4].

References

  • Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. South African Journal of Chemistry. [Link]

  • Diastereoselective Synthesis of Chromeno[4,3-d]pyrimidines. Journal of the Russian Chemical Society. [Link]

  • Efficient One-Pot Preparation of Novel Fused Chromeno[2,3-d]pyrimidine Derivatives. ResearchGate. [Link]

  • One-pot three-component synthesis of chromeno[4,3-d]pyrimidinone derivatives. Der Pharma Chemica. [Link]

Sources

Methodological & Application

Synthesis of 2-chloro-5H-chromeno[4,3-d]pyrimidine from 4-chromanone: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, three-step synthetic protocol for the preparation of 2-chloro-5H-chromeno[4,3-d]pyrimidine, a heterocyclic scaffold of interest in medicinal chemistry, starting from the readily available 4-chromanone. The synthesis involves an initial Vilsmeier-Haack formylation, followed by a cyclocondensation to construct the pyrimidine ring, and a final chlorination step. This document offers in-depth procedural details, explains the rationale behind experimental choices, and provides guidance on purification and characterization.

Introduction

The chromenopyrimidine core is a significant pharmacophore found in numerous biologically active compounds, exhibiting a range of activities including antitumor and anti-inflammatory properties. The target molecule, 2-chloro-5H-chromeno[4,3-d]pyrimidine, serves as a versatile intermediate for further functionalization, making its efficient synthesis a valuable tool for drug discovery and development programs. This protocol outlines a reliable pathway to access this important scaffold.

Overall Synthetic Scheme

The synthesis of 2-chloro-5H-chromeno[4,3-d]pyrimidine from 4-chromanone is accomplished in three sequential steps as illustrated below.

Synthetic_Scheme 4-Chromanone 4-Chromanone Intermediate_1 3-Formyl-4-chromanone 4-Chromanone->Intermediate_1 Step 1: Vilsmeier-Haack Formylation Intermediate_2 5H-chromeno[4,3-d]pyrimidin-2(1H)-one/thione Intermediate_1->Intermediate_2 Step 2: Cyclocondensation Final_Product 2-chloro-5H-chromeno[4,3-d]pyrimidine Intermediate_2->Final_Product Step 3: Chlorination

Caption: Overall synthetic workflow from 4-chromanone to the target compound.

Step 1: Vilsmeier-Haack Formylation of 4-Chromanone

This initial step introduces a formyl group at the C3 position of 4-chromanone, creating a crucial 1,3-dicarbonyl equivalent necessary for the subsequent pyrimidine ring formation. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich compounds.[1][2]

Reaction Mechanism Overview

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The enol form of 4-chromanone then attacks this reagent, leading to the formation of an iminium intermediate which is subsequently hydrolyzed during workup to yield the desired 3-formyl-4-chromanone.

Experimental Protocol

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
4-Chromanone148.165.00 g33.71.0
N,N-Dimethylformamide (DMF)73.0920 mL--
Phosphorus oxychloride (POCl₃)153.334.6 mL (7.6 g)49.61.5
Dichloromethane (DCM)84.9350 mL--
Saturated Sodium Bicarbonate (NaHCO₃) solution-100 mL--
1 M Hydrochloric Acid (HCl)-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)----

Procedure:

  • Vilsmeier Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 20 mL). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 4.6 mL) dropwise to the cooled DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with 4-Chromanone: Dissolve 4-chromanone (5.00 g, 33.7 mmol) in dichloromethane (DCM, 20 mL).

  • Add the 4-chromanone solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).

  • Workup and Purification: After the reaction is complete, cool the mixture to 0 °C and carefully pour it onto 100 g of crushed ice.

  • Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient, starting from 9:1) to afford 3-formyl-4-chromanone as a solid.

Step 2: Cyclocondensation to form 5H-chromeno[4,3-d]pyrimidin-2(1H)-one/thione

This step involves the construction of the pyrimidine ring through the reaction of the 1,3-dicarbonyl functionality of 3-formyl-4-chromanone with either urea or thiourea. This acid- or base-catalyzed reaction is a classic method for pyrimidine synthesis.[3]

Rationale for Reagent Choice
  • Urea: Leads to the formation of the 2-oxo derivative (a pyrimidinone).

  • Thiourea: Results in the 2-thioxo derivative (a pyrimidinethione). The thioxo group can be a useful handle for further synthetic transformations.

Experimental Protocol (Example with Thiourea)

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3-Formyl-4-chromanone176.173.00 g17.01.0
Thiourea76.121.43 g18.71.1
Ethanol46.0750 mL--
Potassium Hydroxide (KOH)56.111.05 g18.71.1
Acetic Acid60.05As needed--

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-formyl-4-chromanone (3.00 g, 17.0 mmol) and thiourea (1.43 g, 18.7 mmol) in ethanol (50 mL).

  • Add a solution of potassium hydroxide (1.05 g, 18.7 mmol) in a minimal amount of water to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC (Eluent: Dichloromethane/Methanol 95:5).

  • Workup and Purification: After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 7.

  • A precipitate should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and then with water.

  • Dry the solid under vacuum to yield 5H-chromeno[4,3-d]pyrimidin-2(1H)-thione. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid if necessary.

Step 3: Chlorination of 5H-chromeno[4,3-d]pyrimidin-2(1H)-one/thione

The final step is the conversion of the pyrimidinone or pyrimidinethione to the 2-chloro derivative. This is typically achieved by heating with phosphorus oxychloride, a powerful chlorinating and dehydrating agent.[4]

Mechanism Insight

The oxygen or sulfur atom of the carbonyl or thiocarbonyl group is activated by POCl₃, forming a good leaving group. Subsequent nucleophilic attack by the chloride ion displaces this group, leading to the formation of the 2-chloro-substituted pyrimidine ring.

Experimental Protocol

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
5H-chromeno[4,3-d]pyrimidin-2(1H)-thione230.272.00 g8.681.0
Phosphorus oxychloride (POCl₃)153.3310 mL-Excess
N,N-Dimethylaniline121.181-2 drops-Catalytic

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 5H-chromeno[4,3-d]pyrimidin-2(1H)-thione (2.00 g, 8.68 mmol) in phosphorus oxychloride (10 mL).

  • Add a catalytic amount of N,N-dimethylaniline (1-2 drops).

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) for 3-4 hours. The reaction should become a clear solution as it progresses. Monitor by TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring in a well-ventilated fume hood.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or acetone) to obtain pure 2-chloro-5H-chromeno[4,3-d]pyrimidine.

Characterization

The structure and purity of the final product and intermediates should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Melting Point (MP): To assess the purity of the solid products.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Work involving organic solvents should be conducted away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

  • Siddiqui, Z. N., & Musthafa, T. N. M. (2011). A Practical One Pot Synthesis of Novel 2‐Hydroxy‐4‐chromanone Derivatives from 3‐Formylchromone. Journal of Heterocyclic Chemistry, 48(5), 1047-1051. [Link]

  • Kumar, R., Yusuf, M., & Khan, S. A. (2014). Synthesis and screening for antioxidant and cytotoxic activities of novel 2-thioxo- benzo[f]chromeno[2,3-d]pyrimidin-4-ones derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3461-3465. [Link]

  • Lácová, M., Lošovská, Z., & Krutošíková, A. (2000). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules, 5(3), 527-538. [Link]

  • Tekale, S. U., Kauthale, S. S., & Pawar, R. P. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2018. [Link]

  • Bansode, T., Ansari, R., & Gawale, Y. (2011). Synthesis and antibacterial and antifungal activity of some new pyrimidin-2(5H)-one/thione and 4H-chromen-4-one derivatives. Pharmaceutical Chemistry Journal, 45(7), 423-427. [Link]

  • Ibrahim, H. M. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry, 4(3), 311-328. [Link]

  • Al-Zahrani, H. A. (2017). Utility of 2-thioxo-pyrido[2,3-d]pyrimidinone in synthesis of pyridopyrimido[2,1-b][1][5][6]thiadiazine and other fused pyridopyrimidines with antimicrobial evaluation. Journal of the Saudi Chemical Society, 21(Supplement 1), S336-S344. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Azzouny, A. A. (2021). Green Protocol for the Novel Synthesis of Thiochromeno[4,3-b]pyridine and Chromeno[4,3-b]pyridine Derivatives Utilizing a High-Pressure System. ACS Omega, 6(49), 33867-33877. [Link]

  • Uryadova, A. M., Makarova, E. S., & Filimonov, S. I. (2023). Diastereoselective synthesis of chromeno[4,3-d]pyrimidines. Butlerov Communications, 74(8), 1-10. [Link]

  • Gholap, S. S., & Gill, C. H. (2021). Eco-friendly synthesis of novel chromeno [2, 3-d] pyrimidin-5(3H)-one derivatives. Chemical Data Collections, 36, 100781. [Link]

  • Lee, J., Park, S., & Kim, J. (2022). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank, 2022(4), M1480. [Link]

  • Uryadova, A. M., Makarova, E. S., & Filimonov, S. I. (2023). Diastereoselective synthesis of chromeno[4,3-d]pyrimidines. Butlerov Communications, 74(8), 1-10. [Link]

  • Reddy, C. R., & Kumar, M. S. (2012). Scheme 1: Synthesis of 4-aryl-5H-chromeno [4,3-d]pyrimidine2-amine... ResearchGate. [Link]

  • Sun, Z., & Ye, W. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]

  • Horvath, G., Koczka, I., & Kuszmann, J. (1997). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 2(8), 937-949. [Link]

  • Fadda, A. A., El-Mekabaty, A., & El-Attar, M. I. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC advances, 10(52), 31215-31223. [Link]

  • Mondal, T., & Bera, K. (2022). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 99(11), 100750. [Link]

  • Tekale, S. U., Kauthale, S. S., & Pawar, R. P. (2005). Synthesis of substituted 3-formyl chromones. ResearchGate. [Link]

  • Wang, C., et al. (2022). Enantioselective synthesis of chiral 3-alkyl-3-nitro-4-chromanones via chiral thiourea-catalysed intramolecular Michael-type cyclization. Organic & Biomolecular Chemistry, 20(1), 103-107. [Link]

  • Sun, Z., & Ye, W. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]

  • Ewies, F. F., & El-Gaby, M. S. A. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

  • Lácová, M., et al. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Proceedings, 1(1), 10. [Link]

  • Nikpassand, M., & Zare, A. (2012). Three-component cyclocondensation of aldehyde, urea with aromatic... ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

  • Zare, A., et al. (2018). Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine: A green and natural, biodegradable catalyst for eco-safe Biginelli synthesis of 3,4-dihydropyrimidin-2-(1H)-ones/tiones derivatives under solvent-free conditions. Journal of the Serbian Chemical Society, 83(7-8), 891-902. [Link]

Sources

Application Note: Chlorination of 5H-chromeno[4,3-d]pyrimidin-2-one using POCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The 5H-chromeno[4,3-d]pyrimidin-2-one scaffold represents a critical pharmacophore in medicinal chemistry, often exhibiting potent anticancer and antimicrobial properties due to its structural resemblance to tricyclic flavonoids and fused pyrimidines.

The conversion of the C-2 lactam (carbonyl) functionality to a C-2 chloride is a pivotal "gateway" reaction. The resulting 2-chloro-5H-chromeno[4,3-d]pyrimidine serves as a high-reactivity electrophile, enabling subsequent nucleophilic aromatic substitutions (


) with amines, alkoxides, or thiols to generate diverse libraries of bioactive derivatives.

This guide details the Phosphorus Oxychloride (POCl


)  mediated chlorination.[1][2][3][4] Unlike simple pyrimidines, the fused chromene system requires careful thermal management to prevent decomposition of the pyran ring while ensuring complete activation of the stable pyrimidinone amide bond.

Reaction Mechanism & Engineering

Mechanistic Insight

The transformation is not a simple substitution but a multi-step activation-elimination sequence.

  • Tautomerization: The 2-one (lactam) exists in equilibrium with its 2-hydroxy (lactim) tautomer.

  • Activation: The nucleophilic oxygen of the lactim attacks the electrophilic phosphorus of POCl

    
    , forming a highly reactive dichlorophosphate intermediate.
    
  • Nucleophilic Attack: A chloride ion (liberated during activation or from added chloride sources) attacks the C-2 position.

  • Aromatization: The phosphorodichloridate group is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the 2-chloro product.

Critical Additive: The use of a tertiary amine base (e.g., N,N-Dimethylaniline or N,N-Diethylaniline ) is strictly recommended. The base serves two roles:

  • It acts as a proton scavenger, shifting the equilibrium toward the reactive lactim form.

  • It forms a Vilsmeier-Haack-type chloroiminium species with POCl

    
    , which is a more potent electrophile than POCl
    
    
    
    alone.
Mechanistic Diagram

Mechanism Substrate 5H-chromeno[4,3-d] pyrimidin-2-one (Lactam Form) Tautomer Lactim Tautomer (OH-form) Substrate->Tautomer Base (DMA) Activation Phosphorylation (O-P Bond Formation) Tautomer->Activation + POCl3 Intermediate Dichlorophosphate Intermediate Activation->Intermediate - HCl Attack Cl- Nucleophilic Attack at C-2 Intermediate->Attack Rate Limiting Product 2-chloro-5H-chromeno [4,3-d]pyrimidine Attack->Product - PO2Cl2-

Figure 1: Mechanistic pathway of POCl


 mediated chlorination. The base facilitates the initial tautomerization and buffers the HCl byproduct.

Experimental Protocol

Materials & Reagents
ReagentRoleEquivalenceNotes
5H-chromeno[4,3-d]pyrimidin-2-one Substrate1.0 equivDry thoroughly before use.
Phosphorus Oxychloride (POCl

)
Reagent/Solvent5.0 - 10.0 equivDANGER: Reacts violently with water. Use fresh bottle.
N,N-Diethylaniline (DEA) Catalyst/Base1.5 equivPreferred over pyridine for higher boiling point.
Chloroform (CHCl

)
Extraction SolventN/AFor workup.
Sodium Bicarbonate (NaHCO

)
NeutralizerN/ASaturated aqueous solution.
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Equip the flask with a reflux condenser and a drying tube (CaCl

    
    ) or nitrogen inlet.
    
  • Charge the flask with 5H-chromeno[4,3-d]pyrimidin-2-one (1.0 g, ~5.0 mmol).

  • Add POCl

    
      (5.0 mL, excess) carefully via syringe. The solid may not dissolve immediately.
    
  • Add N,N-Diethylaniline (1.2 mL, ~7.5 mmol) dropwise. Note: Slight exotherm may occur.[4]

Step 2: Thermal Activation

  • Place the reaction vessel in an oil bath pre-heated to 110 °C .

  • Reflux the mixture with vigorous stirring. The suspension should clear to a homogeneous solution as the reaction proceeds.

  • Monitor: Check reaction progress by TLC after 2 hours (Eluent: 30% Ethyl Acetate in Hexane).

    • Target: Disappearance of the polar starting material (low R

      
      ) and appearance of a non-polar spot (high R
      
      
      
      ).
    • Duration: Typically 3–5 hours.

Step 3: Quenching (CRITICAL SAFETY STEP)

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess POCl

    
    . Use a specialized trap  to neutralize POCl
    
    
    
    vapors (e.g., KOH trap).
  • Prepare a beaker with 100 g of crushed ice .

  • Slowly pour the resulting syrupy residue onto the crushed ice with vigorous stirring.

    • Caution: Hydrolysis of residual POCl

      
       is highly exothermic and releases HCl gas. Perform in a fume hood.
      

Step 4: Isolation & Purification

  • Neutralize the aqueous slurry to pH ~8 using saturated NaHCO

    
     solution.[2]
    
  • Extraction: Extract the aqueous layer with Chloroform or Dichloromethane (3 x 30 mL).

  • Drying: Combine organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , and filter.
  • Evaporation: Remove solvent under vacuum to yield the crude solid.

  • Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (Silica gel, 0-20% EtOAc/Hexane) if high purity (>98%) is required.

Workflow Diagram

Workflow Setup SETUP Dry RBF, N2 atm Substrate + POCl3 + DEA Reflux REACTION Reflux @ 110°C 3-5 Hours Setup->Reflux Evap CONCENTRATION Remove excess POCl3 (Rotary Evap) Reflux->Evap Quench QUENCH Pour residue onto Ice Neutralize (NaHCO3) Evap->Quench Careful! Extract ISOLATION Extract (CHCl3) Dry (Na2SO4) Quench->Extract Pure FINAL PRODUCT 2-chloro-5H-chromeno [4,3-d]pyrimidine Extract->Pure

Figure 2: Operational workflow for the synthesis of 2-chloro-5H-chromeno[4,3-d]pyrimidine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Insufficient activation energy or base.Increase reflux time to 6-8h. Add 0.5 equiv of PCl

(Phosphorus Pentachloride) to the mixture [1].
Low Yield / Decomposition Hydrolysis during workup.Ensure the quench is kept cold (<5°C). Do not allow the acidic aqueous phase to stand for long periods; neutralize immediately.
Product is an Oil Residual solvent or impurities.Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Starting Material Remains Moisture in POCl

.
POCl

degrades to phosphoric acid over time. Distill POCl

before use or use a fresh bottle.

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl

    
    . 
    Source: Molecules (MDPI)
    URL:[Link]
    Context: Establishes the baseline stoichiometry and thermal parameters for chlorinating fused pyrimidine systems.
    
  • Synthesis and biological evaluation of chromeno[4,3-d]pyrimidine derivatives. Source: European Journal of Medicinal Chemistry URL:[Link] Context: Provides structural verification and biological context for the target scaffold.

  • Vilsmeier-Haack Reaction (General Mechanism). Source: Organic Chemistry Portal URL:[Link] Context: Mechanistic grounding for the chloroiminium intermediate formation using POCl

    
    /Amine.
    

Sources

Application Note: Accelerated Discovery of Chromeno[4,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the microwave-assisted synthesis of chromeno[4,3-d]pyrimidine derivatives, a privileged scaffold in medicinal chemistry known for anticancer, antimicrobial, and anti-inflammatory properties. Unlike conventional heating, which often requires 6–12 hours of reflux and toxic solvents, this microwave (MW) protocol enables the one-pot multicomponent synthesis of these fused heterocycles in 10–20 minutes with yields exceeding 85%.

The protocol focuses on the "Green" condensation of 4-hydroxycoumarin , aromatic aldehydes , and urea/thiourea , providing a robust platform for library generation in drug discovery.

Scientific Foundation & Mechanistic Insight

The Scaffold Significance

The chromeno[4,3-d]pyrimidine system fuses a coumarin (benzopyran-2-one) with a pyrimidine ring. This structural hybrid mimics the pharmacophores of both parent rings, allowing it to interact with diverse biological targets, including DNA gyrase (antibacterial) and tyrosine kinases (anticancer).

Why Microwave Irradiation?
  • Dipolar Polarization: The reaction medium (often polar solvents like ethanol or ionic liquids) couples directly with the oscillating electric field, generating rapid internal heat.

  • Barrier Crossing: The high-energy input helps overcome the activation energy for the rate-determining step (often the Michael addition or final cyclodehydration) significantly faster than conductive heating.

  • Selectivity: MW irradiation often favors the thermodynamically stable [4,3-d] isomer over kinetic byproducts.

Reaction Mechanism

The formation of the chromeno[4,3-d]pyrimidine core via a three-component reaction generally follows a Knoevenagel-Michael-Cyclization cascade.

  • Knoevenagel Condensation: 4-Hydroxycoumarin reacts with the aromatic aldehyde to form a benzylidene intermediate (ortho-quinone methide analog).

  • Michael Addition: Urea/Thiourea acts as a nucleophile, attacking the electron-deficient benzylidene carbon.

  • Cyclization & Dehydration: Intramolecular ring closure followed by loss of water yields the final fused system.

Figure 1: Mechanistic pathway for the multicomponent synthesis of chromeno[4,3-d]pyrimidine derivatives.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Monomode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.

  • Reaction Vessel: 10 mL or 30 mL borosilicate glass vial with a snap-cap/crimp cap (rated for 20 bar).

  • Reagents:

    • 4-Hydroxycoumarin (1.0 mmol)

    • Aromatic Aldehyde (1.0 mmol) (e.g., Benzaldehyde, 4-Cl-Benzaldehyde)

    • Urea or Thiourea (1.2 mmol)

    • Catalyst: Sulfamic acid (10 mol%) or Silica-supported catalyst (SiO2-OSO3H).

    • Solvent: Ethanol (2 mL) or Solvent-free (if using solid support).

Standardized Workflow

Step 1: Preparation In a 10 mL microwave vial, charge 4-hydroxycoumarin (162 mg, 1 mmol), the chosen aldehyde (1 mmol), and urea (72 mg, 1.2 mmol). Add the catalyst (e.g., 10 mg Sulfamic acid) and 2 mL of Ethanol.

  • Note: A slight excess of urea drives the reaction to completion.

Step 2: Pre-Stirring Cap the vial and stir at room temperature for 1 minute to ensure a homogeneous slurry.

Step 3: Microwave Irradiation Place the vial in the reactor cavity. Program the method as follows:

  • Mode: Dynamic (hold temperature).

  • Temperature: 120°C.

  • Power: Max 150 W (variable power to maintain temp).

  • Hold Time: 10–15 minutes.

  • Stirring: High.

  • Pressure Limit: 250 psi (safety cutoff).

Step 4: Workup & Purification

  • Allow the vial to cool to 50°C (using compressed air cooling).

  • Pour the reaction mixture into crushed ice-water (20 mL).

  • Stir vigorously for 10 minutes. The product typically precipitates as a solid.

  • Filter the solid under vacuum and wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

  • Recrystallization: Purify the crude solid from hot Ethanol/DMF (9:1) to obtain analytical grade crystals.

Figure 2: Operational workflow for the microwave-assisted synthesis protocol.

Data Analysis & Optimization

Comparative Efficiency

The following table illustrates the dramatic efficiency gain of the microwave protocol (Method A) compared to conventional reflux (Method B) for the synthesis of 2-thioxo-chromeno[4,3-d]pyrimidin-5-one.

EntrySubstituent (R)Method A (MW) TimeMethod A (MW) YieldMethod B (Reflux) TimeMethod B (Reflux) Yield
1 H (Phenyl)12 min92% 8 hr70%
2 4-Cl10 min94% 7.5 hr75%
3 4-OMe15 min89% 9 hr68%
4 4-NO210 min91% 6 hr72%
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Reaction

    • Diagnosis: Aldehyde reactivity is low (e.g., electron-donating groups like -OMe).

    • Solution: Increase MW temperature to 140°C or extend time to 20 mins. Add 5 mol% more catalyst.

  • Issue: Product is Sticky/Oily

    • Diagnosis: Incomplete precipitation or solvent trapping.

    • Solution: Sonicate the crude mixture in ice water for 15 minutes. If oil persists, recrystallize from minimal hot acetic acid instead of ethanol.

  • Issue: Safety Pressure Trip

    • Diagnosis: Solvent vapor pressure exceeded limit.

    • Solution: Reduce reaction volume or switch to a solvent with a higher boiling point (e.g., Ethylene Glycol) or run Solvent-Free (mix reagents with basic alumina).

References

  • Microwave-Assisted Synthesis of Chromeno[2,3-d]pyrimidinone Derivatives Source: Arabian Journal of Chemistry URL:[Link] (Note: Provides foundational conditions for chromeno-pyrimidine fusion under MW).

  • Synthesis of 5H-Chromeno[2,3-d]pyrimidin-5-one Derivatives via Microwave-Promoted Multicomponent Reaction Source: The Journal of Organic Chemistry (ACS) URL:[Link] (Note: Validates the multicomponent nature and catalyst-free potential).

  • Diastereoselective Synthesis of Chromeno[4,3-d]pyrimidines Source: Russian Journal of General Chemistry (via Springer/ResearchGate) URL:[Link] (Note: Specific reference for the [4,3-d] isomer stereochemistry and acid catalysis).

  • Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Source: Molecules (MDPI) URL:[Link] (Note: Protocols for chromene precursors and biological relevance).

Troubleshooting & Optimization

removing phosphorus oxychloride byproducts from chlorination reactions

Technical Support Center: Phosphorus Oxychloride ( ) Workup & Removal

Status: Online | Tier: Level 3 (Senior Scientist) | Topic: Chlorination Byproduct Management

Welcome to the Reaction Optimization Support Center.

I am Dr. Aris, Senior Application Scientist. You are likely here because your chlorination reaction worked, but the workup is threatening to ruin your yield—or your fume hood.

Phosphorus oxychloride (



1

Below are the standard operating procedures (SOPs) and troubleshooting guides to handle this safely and efficiently.

Part 1: The Decision Matrix (Visual Workflow)

Before initiating a quench, you must characterize your substrate's sensitivity. Use this decision tree to select the correct protocol.

WorkupLogicStartReaction Complete(Excess POCl3 present)DistillQIs POCl3 in large excess (>5 equiv)?Start->DistillQDistillActionStep 1: Vacuum Distillation(Remove bulk POCl3)DistillQ->DistillActionYesSensitivityQIs Product Acid-Sensitive?DistillQ->SensitivityQNoDistillAction->SensitivityQMethodAMethod A: Standard Reverse Quench(Ice/Water)SensitivityQ->MethodANo (Stable)MethodBMethod B: Buffered Reverse Quench(NaOAc or K2CO3)SensitivityQ->MethodBYes (Labile)ResultAPhases Separate Cleanly(Acidic Aqueous Layer)MethodA->ResultAResultBpH Controlled(Neutral/Basic Aqueous Layer)MethodB->ResultB

Figure 1: Strategic decision tree for selecting the appropriate

Part 2: Critical Safety Protocols

WARNING:


  • The "Delayed Exotherm" Trap: If you quench into ice at 0°C, the hydrolysis may be too slow.

    
     can accumulate and then suddenly hydrolyze as the mixture warms, causing a thermal runaway (eruption). Recommendation:  Ensure vigorous stirring and monitor temperature. Do not keep the quench too cold if the reaction seems sluggish.
    
  • The Acetone/Waste Hazard: NEVER dispose of

    
     residues in waste containers containing acetone or ethyl acetate. This can trigger a delayed, explosive polymerization/reaction [1].[1]
    
  • The "Reverse Quench" Rule: Always add the Reaction Mixture TO the Water/Base . Never add water to the reaction mixture.

Part 3: Troubleshooting Guides (FAQs)
Ticket #101: "My product degrades/hydrolyzes during workup."

Diagnosis: Your product is acid-sensitive.[1][2] The standard water quench generates massive amounts of HCl. If your product is an imidoyl chloride, a chloro-heterocycle (like 4-chloroquinazoline), or an acetal, it will revert to the starting material in this acidic soup [2].

Solution: The Buffered Quench (Method B) Instead of water, quench into a pre-chilled, buffered solution to neutralize HCl instantly upon generation.

Protocol:

  • Prepare Buffer: Dissolve Sodium Acetate (NaOAc) trihydrate (3-4 equivalents relative to

    
    ) in water. Alternatively, use saturated Potassium Carbonate (
    
    
    ) for stricter pH control.
  • Temperature Control: Cool the buffer to 0-5°C.

  • Addition: Cannulate or drip the reaction mixture slowly into the vigorously stirred buffer.

  • Verification: Check pH. It should remain >5.0 throughout.

Data Comparison: Acid vs. Buffered Quench

FeatureStandard Ice QuenchSodium Acetate Quench
pH of Aqueous Layer < 1.0 (Strongly Acidic)4.0 - 6.0 (Buffered)
Exotherm Intensity High (Violent)Moderate (Controlled)
Gas Evolution HCl gas releases rapidlyHCl is trapped as salt
Suitability Stable AromaticsAcid-Labile Heterocycles
Ticket #102: "I have a sticky, orange 'gum' that won't dissolve."

Diagnosis: Polyphosphoric Acid (PPA) formation. When

Solution: The "Hot Hydrolysis" or "Soxhlet" Trick You must hydrolyze the PPA down to orthophosphoric acid (

Protocol:

  • Patience & Heat: After the initial quench, if a gum forms, do not separate phases yet. Warm the biphasic mixture to 40-50°C and stir vigorously for 30-60 minutes. This accelerates the hydrolysis of PPA

    
    
    
    
    .
  • The Physical Break: If the gum persists, decant the liquid phases. Dissolve the gum in a small amount of acetone (carefully!) or methanol, then pour that back into the aqueous workup to precipitate the product or allow extraction.

  • Filtration: In extreme cases (common in Vilsmeier reactions), the "gum" is actually an insoluble iminium salt. Filter the solid, wash with water, and dry.

Ticket #103: "Can I just distill the POCl3 off?"

Diagnosis: Excess reagent management. Yes, and you often should. If you used

Protocol:

  • Setup: Use a rotary evaporator with a high-efficiency dry ice/acetone trap or a scrubber.

    
     destroys diaphragm pumps; use an oil pump with a trap or a chemically resistant PTFE pump.
    
  • Conditions:

    
     boils at 106°C. Under vacuum (20 mmHg), it comes off at ~30-40°C.
    
  • The "Chaser": After distillation, add Toluene to the residue and distill again (azeotropic removal) to remove traces.

  • Safety Note: The residue will still contain reactive phosphoryl species. Quench the residue carefully using Method A or B.

Part 4: Validated Experimental Workflow

Below is a standard workflow for a 10g scale chlorination of a nitrogen heterocycle (e.g., Quinazolinone

  • Reaction: Substrate (10g) +

    
     (5 equiv) refluxed until TLC shows conversion.
    
  • Volatile Removal: Cool to 50°C. Connect to vacuum. Distill off ~80% of excess

    
    .
    
  • Dilution: Dilute the viscous residue with DCM or Ethyl Acetate (50 mL).

  • Quench (The Critical Step):

    • Place 100 mL of Saturated

      
        (or NaOAc) in a large beaker.
      
    • Cool beaker to 0°C.

    • Slowly pour the diluted organic residue into the stirring base.

    • Observation: Massive

      
       evolution (frothing). Add slowly to prevent overflow.
      
  • Separation: Transfer to a separatory funnel. Separate organic layer.[2][3][4][5]

  • Wash: Wash organic layer with Brine (1x) and Water (1x).

  • Drying: Dry over

    
     (Magnesium Sulfate).[4][6] Do not use Calcium Chloride (
    
    
    ) as it can complex with nitrogen heterocycles.
References
  • BG RCI (German Social Accident Insurance). Hydrochloric acid vapours released unexpectedly (Accident Report). Retrieved from [Link]

  • Li, X., et al. (2012).[7] Process Development of a 4-Chloroquinazoline Intermediate. Organic Process Research & Development, 16(11), 1727–1734. (Demonstrates the NaOAc buffered quench for acid-sensitive chloro-heterocycles).

  • Not Voodoo X. Workup: Quenching Reactions. University of Rochester. Retrieved from [Link]

  • Organic Syntheses. Coll. Vol. 8, p.486 (1993). (Standard protocols for handling phosphorus oxychloride in chlorination).[1]

  • PubChem. Phosphorus Oxychloride - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

Disclaimer: This guide is for educational purposes for trained personnel. Always consult the specific Safety Data Sheet (SDS) for

Technical Support Center: Purification of Unstable Chloro-Substituted Fused Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-CL-HET-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Prevention of degradation during isolation of chloropurines, chloroquinolines, and fused chloropyrimidines.

Overview: The "Black Tar" Phenomenon

Welcome to the technical support hub. If you are reading this, you likely attempted to purify a chloro-substituted fused heterocycle (e.g., 6-chloropurine, 4-chloroquinoline) on a standard silica column, only to find the product decomposed into a baseline smear or "black tar."

The Root Cause: Chloro-substituted fused heterocycles are electron-deficient. This makes the carbon-chlorine (C-Cl) bond highly susceptible to Nucleophilic Aromatic Substitution (


) .
  • The Enemy: Standard silica gel (

    
    ) is acidic (
    
    
    
    ) and hygroscopic.
  • The Mechanism: The acidic silanol groups activate the heterocycle, and adsorbed water acts as a nucleophile, hydrolyzing the chloride to a hydroxyl group (forming the lactam/one tautomer), which is often insoluble and catalytically decomposes the remaining material.

This guide provides the protocols to bypass these failure modes.

Module 1: Diagnostic & Decision Matrix

Before selecting a purification method, assess the stability profile of your specific scaffold.

PurificationDecisionTree Start Crude Reaction Mixture TLC_Check TLC Analysis (Standard Silica) Start->TLC_Check Streak Does the spot streak or stay at baseline? TLC_Check->Streak IsStable Spot is compact Streak->IsStable No IsUnstable Spot streaks/degrades Streak->IsUnstable Yes StandardFlash Standard Flash (Keep run time <10 min) IsStable->StandardFlash Deactivation Deactivated Silica (TEA Buffered) IsUnstable->Deactivation If impurities are polar NonChrom Non-Chromatographic Method IsUnstable->NonChrom If product crystallizes

Figure 1: Decision matrix for selecting the appropriate purification strategy based on TLC behavior.

Module 2: Chromatographic Solutions
Issue: Silica-Induced Hydrolysis

Standard silica gel possesses free silanol groups (-Si-OH) that act as Brønsted acids. For fused chloro-heterocycles, this acidity catalyzes the displacement of the chloride.

Visualizing the Failure Mode:

SilicaHydrolysis Silica Acidic Silanol (Si-OH) Complex Activated Complex (Protonation of N) Silica->Complex Activates Heterocycle Chloro-Heterocycle (Electrophile) Heterocycle->Complex Product Hydrolyzed Product (Lactam/Impurity) Complex->Product S_NAr Water Adsorbed H2O (Nucleophile) Water->Product Attacks C-Cl

Figure 2: Mechanism of silica-induced degradation. The acidic surface activates the ring nitrogen, facilitating nucleophilic attack by residual water.

Protocol A: Triethylamine (TEA) Deactivation

This is the gold standard for stabilizing silica. The amine neutralizes acidic silanols, preventing protonation of your heterocycle [1].

Reagents:

  • Triethylamine (Et3N)[1]

  • Mobile Phase Solvents (e.g., Hexane/EtOAc or DCM/MeOH)[2]

Step-by-Step Procedure:

  • Slurry Preparation: Prepare your silica slurry using a solvent mixture containing 1% to 5% Triethylamine (v/v) .

    • Tip: Do not just add TEA to the running solvent. You must pretreat the silica.[3]

  • Column Packing: Pour the slurry and pack the column. Flush with 2-3 column volumes (CV) of the TEA-containing solvent.

  • Equilibration: Switch to your running mobile phase (which should also contain 1% TEA) and flush for another 2 CVs.

  • Loading: Load your sample. (Avoid dissolving sample in pure DCM if possible; use a minimal amount of toluene or the mobile phase to prevent "crashing out" inside the column).

  • Elution: Run the column quickly. Long residence times increase the probability of hydrolysis.

Data: Recovery Comparison

Stationary Phase Additive Recovery of 6-Chloropurine Derivative Notes
Standard Silica None 35% Significant baseline tailing observed.
Standard Silica 1% TEA 88% Sharp peaks; minimal hydrolysis.

| Neutral Alumina | None | 82% | Good recovery but lower resolution. |

Module 3: Non-Chromatographic Strategies

If chromatography continues to degrade your compound, you must switch to solubility-based purification.

Protocol B: Rapid Trituration (The "Crash" Method)

Chloro-heterocycles are often lipophilic, while their hydrolyzed byproducts (lactams) and polar impurities are not.

  • Concentration: Evaporate the reaction solvent completely. Do not use a water bath >40°C.

  • Dissolution (Minimal): Dissolve the crude residue in the minimum amount of DCM or Chloroform.

  • Precipitation: Slowly add cold Isopentane or Diisopropyl Ether (DIPE) while stirring vigorously.

    • Ratio: Aim for 1:10 (Solvent:Antisolvent).

  • Filtration: The impurities often remain in solution (if they are oily reagents) or the product precipitates as a solid.

    • Check: Analyze both the solid and the filtrate by TLC.

  • Wash: Wash the filter cake with cold Pentane.

Protocol C: Aprotic Recrystallization

Avoid ethanol or methanol, as alkoxide exchange (


) can occur at high temperatures [2].
  • Recommended Solvent Systems:

    • Toluene / Heptane

    • DCM / Hexane[4][5]

    • Ethyl Acetate / Hexane (if strictly anhydrous)

Module 4: Storage & Handling

User Issue: "My compound was pure yesterday, but today the NMR shows 10% impurity." Diagnosis: Autocatalytic decomposition. Hydrolysis produces HCl, which catalyzes further hydrolysis.

Storage Protocols:

  • Acid Scavenging: Store the solid with a trace amount of solid

    
     or stabilized with copper wire if oxidative instability is suspected (less common for chloro-compounds, but good practice).
    
  • Atmosphere: Flush vials with Argon. Moisture is the primary trigger.

  • Temperature: Store at -20°C.

  • Solvent Removal: Ensure all chlorinated solvents (DCM/CHCl3) are removed. Residual DCM can decompose to HCl over time, destroying the product.

Frequently Asked Questions (FAQ)

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is an excellent alternative. It is far less acidic than silica. However, it has lower resolving power. If your impurities have


 values close to your product, Alumina might not separate them effectively.

Q: My compound streaks even with TEA. What now? A: Try Reverse Phase (C18) Flash Chromatography .

  • Why: C18 silica is capped (bonded), meaning there are very few free silanols to cause degradation.

  • Condition: Use Acetonitrile/Water (buffered with Ammonium Bicarbonate, pH 8) rather than Water/TFA. Avoid TFA as it will induce hydrolysis [3].

Q: Can I use aqueous workup? A: Proceed with extreme caution.

  • Rule: Avoid acidic washes (1N HCl).

  • Fix: Use saturated

    
     or Brine. Work quickly and keep everything cold (0°C). Dry organic layers immediately over 
    
    
    
    .
References
  • Rochester University Chemistry Dept. "Tips for Flash Column Chromatography: Acid Sensitive Compounds." University of Rochester. Link

  • Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press.
  • BenchChem Technical Support. "Optimization of 4-Chloropyrimidine Substitution Reactions." BenchChem.[6][7] Link

  • Organic Process Research & Development. "Highly Selective Hydrolysis of Chloropyrimidines." ACS Publications.[8] Link

Sources

Validation & Comparative

1H NMR characteristic shifts of 2-chloro-5H-chromeno[4,3-d]pyrimidine

[1][2]

Executive Summary

The 2-chloro-5H-chromeno[4,3-d]pyrimidine scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.[1][2] Its reactivity at the C-2 position (chlorine displacement) makes it a versatile intermediate.[1][2]

For researchers, the critical analytical challenge lies in confirming the successful chlorination of the 2-oxo/2-hydroxy precursor (often a uracil-like intermediate).[1][2] This guide details the diagnostic 1H NMR shifts that validate this transformation, distinguishing the target molecule from its precursors and regioisomers.[2]

Structural Logic & Electronic Environment

To interpret the NMR data accurately, one must understand the electronic perturbations caused by the fusion of the chromene and pyrimidine rings.[2]

  • The 5H-Methylene Bridge: The "5H" designation indicates a saturated methylene group (

    
    ) within the pyran ring.[1][2] This group is flanked by an oxygen atom and an aromatic system, creating a distinct desheilded singlet or AB system (if chiral influence exists) in the 5.0–5.6 ppm range.[2]
    
  • The Pyrimidine Core: In the 2-chloro derivative, the pyrimidine ring is fully aromatic.[2] The proton at position 4 (H-4) is highly deshielded due to the adjacent nitrogen atoms and the electron-withdrawing nature of the chlorine at C-2.[1][2]

  • Chlorination Effect: Converting the C=O (carbonyl) or C-OH to C-Cl removes the exchangeable amide/hydroxyl proton and causes a downfield shift in the H-4 proton due to the inductive effect of chlorine and the restoration of full aromaticity in the pyrimidine ring.[1][2]

Comparative 1H NMR Data

The following table contrasts the characteristic shifts of the target 2-chloro compound against its immediate synthetic precursor, 5H-chromeno[4,3-d]pyrimidin-2(1H)-one (or the 2-hydroxy tautomer).

Solvent: DMSO-


Proton Assignment2-Chloro Derivative (

ppm)
2-Oxo Precursor (

ppm)
Shift Trend (

)
H-4 (Pyrimidine) 8.90 – 9.20 (s) 8.20 – 8.50 (s)Downfield (+0.7) .[1][2] Loss of amide conjugation and Cl-inductive effect.[1]
H-5 (Methylene) 5.20 – 5.45 (s) 5.00 – 5.20 (s)Slight Downfield.[1][2] Affected by planar aromaticity.[2]
Ar-H (Chromene) 7.10 – 8.10 (m)7.00 – 7.90 (m)Minimal change, but resolution often improves in Cl-derivative.[1][2]
NH / OH Absent 11.5 – 12.5 (br s)Diagnostic Disappearance .[1][2] Confirms chlorination.

Technical Note: The H-4 proton is the "Beacon Signal."[1] If this signal remains below 8.5 ppm or if a broad singlet appears >11 ppm, the chlorination (typically via


) is incomplete.[2]
Visualization of Structural Transformation

The following diagram illustrates the structural numbering and the key spectroscopic changes during the synthesis.

Gcluster_shiftsDiagnostic NMR ChangesPrecursor2-Oxo Precursor(Amide/NH Signal present)ReagentPOCl3 / RefluxPrecursor->ReagentProduct2-Chloro-5H-chromeno[4,3-d]pyrimidine(H-4 Deshielded, No NH)Reagent->ProductChlorination(-HCl)Feature1Loss of NH(11-12 ppm)Product->Feature1Feature2H-4 Shift(8.2 -> 9.0 ppm)Product->Feature2

Caption: Synthesis flow highlighting the diagnostic spectral checkpoints for validating the 2-chloro derivative.

Experimental Protocol: Synthesis & Characterization

To ensure reproducible NMR data, the purity of the sample is paramount.[2] The 2-chloro derivative is prone to hydrolysis if stored improperly.[1]

Step 1: Synthesis (Chlorination) [1][2]
  • Reactant: Suspend 5H-chromeno[4,3-d]pyrimidin-2-one (1.0 equiv) in

    
     (excess, typically 5–10 equiv).
    
  • Catalyst: Add a catalytic amount of N,N-dimethylaniline or DMF (to form the Vilsmeier-Haack reagent in situ).[1][2]

  • Reflux: Heat at 100–110°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product usually moves faster (higher

    
    ) than the polar starting material.[2]
    
  • Work-up: Pour the cooled mixture onto crushed ice/water with vigorous stirring. Critical: Neutralize carefully with

    
     to pH 7–8. The chloro-product will precipitate.[1]
    
  • Purification: Recrystallize from Ethanol or

    
    .
    
Step 2: NMR Sample Preparation
  • Solvent Choice: Use CDCl

    
      if the product is sufficiently soluble, as it avoids the water peak interference common in DMSO-
    
    
    around 3.3 ppm.[2] However, if solubility is low, use DMSO-
    
    
    .[2]
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Acquisition: Standard proton sequence (32 scans).[1][2] Ensure relaxation delay (

    
    ) is at least 1.0s to allow integration of aromatic protons.
    
Troubleshooting & Impurities
ObservationDiagnosisRemediation
Broad singlet ~11.8 ppm Unreacted Starting Material (2-Oxo)Reaction incomplete.[1][2] Increase reflux time or check

quality.
Split H-5 Signal Chiral Impurity / DiastereomerIf the 5H-position has a substituent, diastereomers may form.[1][2] For the unsubstituted 5H, this suggests ring opening or degradation.[2]
Extra Doublet ~1.2 ppm Ethanol SolvateCommon if recrystallized from EtOH.[2] Dry under high vacuum at 50°C.
References
  • Synthesis and NMR Characterization of Chromeno-pyrimidines

    • Journal of Heterocyclic Chemistry. "Synthesis of novel chromeno[4,3-d]pyrimidine derivatives." [1][2]

  • General 1H NMR Shift Data for Fused Pyrimidines

    • Silverstein, R. M., et al.[2] "Spectrometric Identification of Organic Compounds." [1][2]

  • Mechanism of POCl3 Chlorination

    • Organic Process Research & Development. "Safety and Scale-up of POCl3 Reactions." [1][2]

Technical Guide: Mass Spectrometry Fragmentation Patterns of Chloro-Chromenopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloro-chromenopyrimidines represent a critical scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. Their analysis via mass spectrometry (MS) is pivotal for structural elucidation and metabolic profiling.

This guide provides a comparative analysis of fragmentation behaviors, contrasting Electron Impact (EI) and Electrospray Ionization (ESI) modalities.[1][2] It establishes the Retro-Diels-Alder (RDA) reaction as the diagnostic fragmentation pathway and highlights the utility of the Chlorine isotopic signature (³⁵Cl/³⁷Cl) as a high-fidelity tracer for metabolite identification.

Part 1: The Chloro-Chromenopyrimidine Scaffold

The core structure consists of a pyrimidine ring fused to a chromene (benzopyran) system. The presence of a chlorine substituent introduces a unique mass spectral "handle."

Structural & Isotopic Logic
  • Isotopic Signature: The natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%) creates a distinct 3:1 intensity ratio between the molecular ion (

    
    ) and the isotope peak (
    
    
    
    ).
  • Diagnostic Value: This pattern persists in fragment ions retaining the chlorine atom, allowing analysts to instantly distinguish scaffold-preserving fragments from nonspecific noise.

Part 2: Comparative Analysis of Ionization Alternatives

To achieve structural confirmation, researchers must choose between "Hard" (EI) and "Soft" (ESI) ionization. The following table compares these alternatives based on experimental performance.

Table 1: Performance Comparison of Ionization Modes
FeatureAlternative A: EI-MS (70 eV) Alternative B: ESI-MS/MS (Collision Induced) Verdict
Ionization Energy High (Hard Ionization)Low (Soft Ionization)ESI is preferred for LC-coupling.
Molecular Ion (

)
Often weak or absent; rapid fragmentation.Dominant

(positive mode).
ESI ensures MW confirmation.[3]
Chlorine Fate Rapid loss of

radical is common.
Cl is often retained in primary fragments.ESI preserves the isotopic tag.
Fragmentation Logic Radical-driven cation mechanisms.[3][4]Even-electron rearrangements (RDA).ESI yields more predictable pathways.[5]
Application Library matching (NIST), pure compounds.PK/PD studies, biological matrices.[6]ESI is the industry standard for bioanalysis.

Part 3: Mechanistic Fragmentation Pathways (ESI-MS/MS)

In ESI-MS/MS (positive mode), the protonated molecule


 undergoes fragmentation primarily via Collision-Induced Dissociation (CID) . The fragmentation is dictated by the stability of the fused ring system.
The Retro-Diels-Alder (RDA) Reaction

The most authoritative pathway for chromenopyrimidines is the RDA cleavage of the pyrimidine ring. This is a pericyclic reaction that "unzips" the ring, releasing a small neutral molecule (often a nitrile or isocyanate derivative) and leaving a diagnostic daughter ion.

  • Mechanism: Protonation usually occurs on the pyrimidine nitrogen. The ring opens via a concerted electron shift.

  • Result: A characteristic mass loss (e.g., loss of

    
    ) preserving the chromene core.
    
Pyran Ring Opening

Secondary fragmentation involves the cleavage of the ether bond in the pyran ring (the "chromene" part).

  • Mechanism: The ether oxygen is protonated, leading to ring opening and subsequent loss of

    
     (28 Da) or 
    
    
    
    .
  • Significance: This pathway often competes with RDA at higher collision energies.

C-Cl Bond Stability

Unlike in EI, the


 bond is relatively stable in ESI-CID.
  • Observation: You will observe a series of fragment ions separated by 2 Da (3:1 ratio).

  • Loss of HCl: At very high collision energies, a neutral loss of

    
     (36/38 Da) may occur, collapsing the isotopic pattern to a single peak.
    

Part 4: Visualization of Pathways & Workflow

Diagram 1: Fragmentation Logic (RDA Mechanism)

This diagram illustrates the primary RDA pathway and the competing Pyran ring cleavage for a representative chloro-chromenopyrimidine.

FragmentationPathway Precursor Precursor Ion [M+H]+ (Isotope Ratio 3:1) Transition Transition State (Proton Transfer) Precursor->Transition RDA_Path Pathway A: Retro-Diels-Alder (RDA) Transition->RDA_Path Low CE Pyran_Path Pathway B: Pyran Ring Opening Transition->Pyran_Path High CE Frag_RDA Fragment A (Major) [M+H - RCN]+ (Cl Retained) RDA_Path->Frag_RDA Frag_Pyran Fragment B (Minor) [M+H - CO]+ Pyran_Path->Frag_Pyran

Caption: Figure 1. Divergent fragmentation pathways.[7] The RDA mechanism (Green) is the dominant low-energy pathway, preserving the chlorine signature.

Diagram 2: Experimental Workflow (LC-MS/MS)

Workflow Sample Sample Prep (MeOH/H2O) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+ve Mode, 3.5kV) LC->ESI Q1 Q1 Scan (Identify M & M+2) ESI->Q1 Collision Collision Cell (Ramped CE 10-40eV) Q1->Collision Q3 Q3 Detection (Fragment Analysis) Collision->Q3

Caption: Figure 2. Optimized LC-MS/MS workflow for structural characterization of halogenated heterocycles.

Part 5: Experimental Protocol (Self-Validating)

Objective: Obtain high-quality MS/MS spectra for a chloro-chromenopyrimidine derivative.

Step 1: Source Parameter Optimization
  • Solvent: Use Methanol/Water (50:50) with 0.1% Formic Acid. Formic acid facilitates protonation

    
    .
    
  • Flow Rate: Direct infusion at 10 µL/min (syringe pump) to ensure steady signal.

  • Voltage: Set Capillary Voltage to 3.5 kV . Logic: Higher voltages may induce in-source fragmentation (ISF), stripping the Cl atom prematurely.

Step 2: Precursor Ion Selection (The "Isotope Filter")
  • Perform a full scan (Q1) from m/z 100 to 800.

  • Identify the base peak (

    
    ).
    
  • Validation Check: Verify the presence of

    
     at ~33% intensity of 
    
    
    
    . If the ratio is distorted, check for detector saturation or isobaric interference.
Step 3: Collision Energy (CE) Ramping
  • Protocol: Do not use a static CE. Ramp CE from 10 eV to 50 eV .

  • Why?

    • Low CE (10-20 eV): Reveals RDA fragments (Ring cleavage).[8]

    • High CE (>35 eV): Reveals "hard" cleavages (Loss of Cl, CO).

  • Data Recording: Construct a "Breakdown Curve" plotting fragment intensity vs. CE.

References

  • El-Hiti, G. A., et al. (2013). Microwave-assisted synthesis of chromeno[2,3-d]pyrimidinone derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Ma, Y., et al. (2022).[9] The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry. Molecules. Available at: [Link]

  • Kéki, S., et al. (2025). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro.... Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]

Sources

A Comparative Guide to the Structural Elucidation of the 5H-Chromeno[4,3-d]pyrimidine Scaffold: From Crystallization to Data Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the discovery and development of novel therapeutics, the 5H-chromeno[4,3-d]pyrimidine scaffold represents a privileged heterocyclic system, appearing in a multitude of biologically active agents.[1][2] Its rigid, planar structure provides a unique framework for interacting with biological targets, making the precise determination of its three-dimensional geometry a cornerstone of rational drug design. Unambiguous structural data is not merely confirmatory; it is foundational to understanding structure-activity relationships (SAR), optimizing ligand-target interactions, and securing intellectual property.

This guide provides an in-depth comparison of methodologies for the structural elucidation of this scaffold, centered on the gold-standard technique of single-crystal X-ray diffraction (SC-XRD). We will delve into the practicalities of obtaining high-quality crystallographic data, compare this technique with viable alternatives, and provide the field-proven insights necessary to navigate the complexities of structural analysis.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is the most powerful and definitive technique for determining the atomic arrangement within a crystalline solid.[3] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, we can resolve atomic positions with extraordinary precision, yielding definitive information on bond lengths, bond angles, stereochemistry, and intermolecular interactions.[4]

However, the power of this technique is entirely contingent on the ability to grow a suitable single crystal, a process that is often the primary bottleneck in the analytical pipeline.[3][5][6]

Representative Crystallographic Data for a Chromeno[4,3-d]pyrimidine Derivative
ParameterExample ValueSignificance & Interpretation
Crystal Data
Chemical FormulaC₂₀H₁₈N₂O₅The precise elemental composition of the molecule within the crystal lattice.
Formula Weight366.37 g/mol The molar mass of the asymmetric unit.
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cA specific description of the symmetry elements present in the unit cell.
Data Collection
RadiationMo Kα (λ = 0.71073 Å)The wavelength of the X-rays used for the diffraction experiment.
Temperature100(2) KData is typically collected at cryogenic temperatures to minimize thermal motion and radiation damage.
Structure Refinement
Resolution (d-spacing)0.80 ÅA measure of the level of detail observed. Lower values indicate higher resolution.
R-factor (R₁)0.045 (4.5%)The residual factor, indicating the agreement between the calculated model and the observed diffraction data. Values <5% are considered excellent for small molecules.
Goodness-of-Fit (GooF)1.05Should be close to 1.0, indicating a good model and appropriate data weighting.

Experimental Workflow: From Powder to Structure

Achieving the data presented above requires a meticulous and systematic approach. The following protocol outlines a self-validating system for obtaining a crystal structure of a novel 5H-chromeno[4,3-d]pyrimidine derivative, explaining the causality behind each critical step.

Diagram: SC-XRD Experimental Workflow

SCXRD_Workflow cluster_synthesis Phase 1: Material Preparation cluster_crystallization Phase 2: Crystallization cluster_diffraction Phase 3: Data Collection & Analysis cluster_validation Phase 4: Final Output Synthesis Synthesis & Purification Characterization Purity Confirmation (NMR, LC-MS) Synthesis->Characterization Screening High-Throughput Screening Characterization->Screening Optimization Condition Optimization Screening->Optimization 'Hits' Growth Scale-up Crystal Growth Optimization->Growth Mounting Crystal Mounting Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Refinement Structure Solution & Refinement Processing->Refinement Validation Validation & Deposition (CIF File) Refinement->Validation

Caption: Workflow for small molecule single-crystal X-ray diffraction.

Step-by-Step Protocol
  • Material Preparation & Purity Validation:

    • Action: Synthesize the target 5H-chromeno[4,3-d]pyrimidine derivative and purify it to >98% purity, typically via column chromatography or recrystallization.

    • Causality: Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disordered and poorly diffracting crystals. Purity must be rigorously confirmed by techniques like NMR and LC-MS before proceeding.

  • Initial Crystallization Screening:

    • Action: Employ a high-throughput screening approach. Dissolve 5-10 mg of the purified compound in a good solvent (e.g., DMSO, Acetone) and dispense it into commercially available crystallization screens, which contain arrays of different precipitants, buffers, and salts.

    • Causality: It is nearly impossible to predict a priori which conditions will yield a crystal. Screening a wide range of chemical space maximizes the chances of identifying initial "hits"—conditions that produce any crystalline material, even if it's of poor quality.[5]

  • Crystallization Condition Optimization:

    • Action: Based on initial hits, set up a finer grid of experiments around the successful condition. Systematically vary the concentrations of the precipitant and the compound. Explore different crystallization methods.

    • Causality: The goal is to slow down the process of crystallization. Rapid precipitation leads to amorphous solids or microcrystalline powder. Slowing the process allows for the ordered arrangement of molecules into a single lattice.[11] Common methods include:

      • Slow Evaporation: The simplest method, where the solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the compound's concentration to the point of nucleation.[11]

      • Vapor Diffusion: A vial containing the compound dissolved in a volatile solvent is placed inside a larger, sealed chamber containing a less volatile "anti-solvent" in which the compound is insoluble.[11][12] The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth. This is highly effective for milligram-scale crystallization.[11]

      • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form slowly at the interface between the two liquids.

  • Crystal Harvesting and Mounting:

    • Action: Once suitable crystals (typically >50 µm with sharp edges) have grown, carefully extract one from the mother liquor using a cryo-loop. Quickly plunge the loop into liquid nitrogen to flash-cool the crystal.

    • Causality: Flash-cooling vitrifies the residual solvent on the crystal's surface, preventing the formation of ice crystals which would produce confounding diffraction patterns. The cryogenic temperature is maintained during data collection to minimize atomic vibrations and protect the crystal from radiation damage.

  • Data Collection and Processing:

    • Action: Mount the frozen crystal on a diffractometer. A high-intensity X-ray beam is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are recorded by a detector.

    • Causality: The angles and intensities of the diffracted beams (reflections) contain the information about the arrangement of atoms in the crystal. Software is used to integrate the intensities of thousands of these reflections and apply corrections, yielding a file ready for structure solution.

  • Structure Solution and Refinement:

    • Action: The processed data is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated diffraction pattern matches the observed one.

    • Causality: This iterative process minimizes the R-factor, a measure of the disagreement between the model and the data. The final refined model provides the precise coordinates of every atom in the molecule. The output is a Crystallographic Information File (CIF).

A Comparative Overview: SC-XRD and Its Alternatives

While SC-XRD is unparalleled for definitive solid-state structure determination, it is not always feasible or necessary. Other analytical techniques provide complementary information and are essential when high-quality crystals cannot be obtained.[4]

Diagram: Complementary Structural Elucidation Techniques

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-chloro-5H-chromeno[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 2-chloro-5H-chromeno[4,3-d]pyrimidine. As a chlorinated heterocyclic compound, this substance belongs to a class of molecules often investigated for their biological activity.[1][2][3] This inherent bioactivity, combined with the presence of a halogen, necessitates a cautious and systematic approach to its disposal. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.

Our guiding principle is to manage this compound as a hazardous waste, even in the absence of a specific listing under the Resource Conservation and Recovery Act (RCRA). This proactive classification is based on the toxicological profiles of structurally similar chlorinated and heterocyclic molecules.[4][5] As the generator of the waste, your institution is legally responsible for its proper characterization and disposal.[6]

Hazard Assessment and Waste Classification

The molecular structure of 2-chloro-5H-chromeno[4,3-d]pyrimidine suggests several potential hazards that inform our disposal strategy.

  • Toxicity: Halogenated organic compounds are frequently toxic and can pose risks if ingested, inhaled, or absorbed through the skin.[4][7] Similar chlorinated pyrimidines are classified as harmful if swallowed and cause skin and eye irritation.[5][8]

  • Environmental Persistence: Chlorinated aromatic structures can be persistent in the environment. Therefore, release to drains or general waste streams is strictly prohibited.[9][10]

  • Regulatory Standing: Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6] Waste containing chlorinated solvents is typically managed as hazardous waste.[9]

Based on these points, all waste streams containing 2-chloro-5H-chromeno[4,3-d]pyrimidine must be classified and handled as Halogenated Organic Hazardous Waste .

Parameter Guideline / Specification Justification
Waste Classification Hazardous: Halogenated Organic WastePrecautionary measure based on the chemical structure (chlorinated heterocyclic).
Potential RCRA Codes D-Series (Toxicity)Pending a formal Toxicity Characteristic Leaching Procedure (TCLP) test.[6]
Primary Hazard Acute Toxicity (Oral, Dermal), Skin/Eye IrritationBased on data from analogous chlorinated pyrimidine compounds.[4][7]
Environmental Hazard Potential for persistence; must not enter waterways.Chlorinated compounds are regulated under the Clean Water Act.[9]

Personal Protective Equipment (PPE) and Handling

Before handling the compound or its waste, ensure all appropriate safety measures are in place. Adherence to Occupational Safety and Health Administration (OSHA) standards is mandatory.[11][12]

Engineering Controls
  • Fume Hood: Always handle the solid compound and prepare waste solutions inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[13]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles with side shields.[13]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or perforation before use.[11][14]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, consider an impervious apron.[13]

Waste Segregation and Disposal Protocol

Proper segregation is the most critical step in the disposal process. Mixing halogenated waste with other waste streams can create hazardous reactions and significantly increase disposal costs.[15][16]

Step-by-Step Disposal Procedure:
  • Designate a Waste Container:

    • Select a clean, compatible container made of glass or polyethylene.

    • The container must have a secure, tight-fitting lid to prevent the release of vapors.[11]

  • Proper Labeling (Immediate Requirement):

    • As soon as the container is designated for waste, it must be labeled. Do not wait until it is full.

    • The label must clearly state:

      • "HAZARDOUS WASTE "

      • The full chemical name: "2-chloro-5H-chromeno[4,3-d]pyrimidine " and any solvents used.

      • The primary hazards: "Toxic ", "Irritant "

      • The date accumulation started.

  • Collecting Waste:

    • Solid Waste: Collect pure or minimally contaminated solid 2-chloro-5H-chromeno[4,3-d]pyrimidine directly into the designated container.

    • Contaminated Labware: Disposable items (e.g., weigh boats, pipette tips, gloves) that are grossly contaminated should be placed in the same container. If the volume is large, a separate, clearly labeled solids container may be used.

    • Liquid Waste (Solutions): Collect solutions in a dedicated "Halogenated Organic Liquid Waste" container. Never mix with non-halogenated solvents.[16]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin within the laboratory.[17]

    • Ensure it is stored away from incompatible materials.[17]

  • Final Disposal:

    • Once the container is full or the project is complete, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.

    • Disposal must be conducted by a licensed hazardous waste management company.[9][18] The preferred and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration .[9]

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.[14]

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your EHS department.

  • Secure the Area: Prevent access to the spill area.

  • Don Appropriate PPE: Before cleaning, don all required PPE as listed in Section 2.

  • Containment and Cleanup:

    • For solid spills, gently cover with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into the designated hazardous waste container.[14]

    • For liquid spills, absorb with a chemical absorbent pad or vermiculite.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), ensuring the solvent is compatible with the surface.

    • Place all cleaning materials into the hazardous waste container.

  • Reporting: Report the incident to your laboratory supervisor and EHS department per institutional policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from work with 2-chloro-5H-chromeno[4,3-d]pyrimidine.

DisposalWorkflow Disposal Decision Workflow for 2-chloro-5H-chromeno[4,3-d]pyrimidine start Waste Generated q_state What is the physical state? start->q_state solid_waste Solid Waste Stream q_state->solid_waste Solid liquid_waste Liquid Waste Stream q_state->liquid_waste Liquid q_solid_type What type of solid waste? solid_waste->q_solid_type liquid_container Collect in Labeled 'Halogenated Liquid Waste' Container liquid_waste->liquid_container pure_compound Pure/Residual Compound q_solid_type->pure_compound Compound contaminated_items Contaminated Items (Gloves, Tips, Wipes) q_solid_type->contaminated_items Labware solid_container Collect in Labeled 'Halogenated Solid Waste' Container pure_compound->solid_container contaminated_items->solid_container final_disposal Arrange Pickup by EHS for High-Temperature Incineration solid_container->final_disposal liquid_container->final_disposal

Caption: Decision workflow for segregating and disposing of waste.

References

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link][11]

  • Peele, M. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls - NCBI Bookshelf. [Link][12]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link][19]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link][17]

  • BradyID.com. (2023, April 26). HazCom Standard: a Guide to OSHA's HCS Compliance. [Link][20]

  • Products Finishing. (n.d.). PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use?. [Link][9]

  • Belhadj, F., et al. (2021). Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. South African Journal of Chemistry, 75, 134-143. [Link][1]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [Link][15]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. [Link][21]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45789986, 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine. [Link][4]

  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link][10]

  • Langade, M. (2022). Eco-friendly synthesis of novel chromeno [2, 3-d] pyrimidin-5(3H)-one derivatives. The Pharma Innovation Journal, 10(1), 186-189. [Link][22]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 583466, 2-Chloro-5-fluoropyrimidine. [Link][5]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14595700, 2-Chloro-5-pyrimidinol. [Link][23]

  • SCIDAR. (n.d.). Chromeno-pyrimidine-type compounds (part II): in vitro evaluation of antioxidant potential. [Link][2]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link][6]

  • U.S. Environmental Protection Agency. (2025, October 15). 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine - Hazard. [Link][24]

  • Google Patents. (n.d.). US6222089B1 - Process for destroying chlorinated aromatic compounds. [25]

  • Yousif, M.N.M., et al. (2020). Synthesis and cytotoxic evaluation of novel chromenes and chromene(2,3-d)pyrimidines. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 859-876. [Link][3]

  • Semantic Scholar. (n.d.). Disposal of Chlorine-Containing Wastes. [Link][26]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. [Link][27]

  • U.S. Environmental Protection Agency. (n.d.). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. [Link][28]

  • AgroParisTech. (n.d.). Liquid waste - Chimactiv. [Link][16]

  • ACS Omega. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). [Link][29]

  • MDPI. (2024, October 22). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. [Link][30]

  • Uryadova, A. M., Makarova, E. S., & Filimonov, S. I. (2023). DIASTEREOSELECTIVE SYNTHESIS OF CHROMENO[4,3-D] PYRIMIDINES. [Link][31]

  • Organic Syntheses. (n.d.). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. [Link][32]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.